Ampyrimine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5587-93-9 |
|---|---|
Molecular Formula |
C12H11N7 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-phenylpyrimido[4,5-d]pyrimidine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7/c13-9-7-8(6-4-2-1-3-5-6)16-11(14)18-10(7)19-12(15)17-9/h1-5H,(H6,13,14,15,16,17,18,19) |
InChI Key |
KTPVSQNBBGUGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=NC3=NC(=N2)N)N)N |
Appearance |
Solid powder |
Other CAS No. |
5587-93-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampyrimine |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Amphetamine Action on Dopamine Transporters: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of amphetamine on the dopamine transporter (DAT). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved.
Executive Summary
Amphetamine is a potent central nervous system stimulant whose primary molecular target is the dopamine transporter (DAT). Its mechanism of action is multifaceted, extending beyond simple competitive inhibition of dopamine reuptake. Amphetamine acts as a DAT substrate, leading to a cascade of intracellular events that culminates in the non-vesicular, reverse transport of dopamine from the presynaptic neuron into the synaptic cleft. This process, known as dopamine efflux, is central to amphetamine's psychostimulant effects. Key to this mechanism is the activation of the intracellular Trace Amine-Associated Receptor 1 (TAAR1) and the subsequent phosphorylation of the dopamine transporter by protein kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Amphetamine's Dual Action on the Dopamine Transporter
Amphetamine's interaction with DAT is a sophisticated, two-part process:
-
Competitive Reuptake Inhibition : As a substrate for DAT, amphetamine competes with dopamine for binding to the transporter's extracellular sites.[1] This competitive antagonism reduces the clearance of synaptic dopamine, contributing to its increased extracellular concentration. Amphetamine is transported into the presynaptic neuron by DAT.[1][2]
-
Induction of Reverse Transport (Efflux) : Once inside the neuron, amphetamine exerts its principal effect: inducing DAT to transport dopamine in reverse.[3][4] This efflux is a complex, multi-step process:
-
Vesicular Disruption : Amphetamine, a weak base, also acts as a substrate for the vesicular monoamine transporter 2 (VMAT2). It enters synaptic vesicles and disrupts the proton gradient necessary for dopamine storage, causing dopamine to accumulate in the cytoplasm.[2]
-
TAAR1 Activation : Cytosolic amphetamine binds to and activates TAAR1, an intracellular G-protein coupled receptor.[5][6][7]
-
Kinase-Mediated Phosphorylation : TAAR1 activation initiates signaling cascades that lead to the phosphorylation of the N-terminus of DAT by kinases including PKC and CaMKII.[2][8] This phosphorylation is a critical step that facilitates the conformational change in DAT required for reverse transport.[2]
-
Transporter Reversal : The phosphorylated DAT undergoes a conformational shift, reorienting its binding pocket to the intracellular side, binding cytosolic dopamine, and transporting it out of the cell into the synapse.[3][4][8] This non-exocytotic release of dopamine is a hallmark of amphetamine's action.
-
Quantitative Analysis of Amphetamine-DAT Interaction
The potency and effect of amphetamine on the dopamine transporter have been quantified through various experimental paradigms. The following tables summarize key metrics such as inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) for dopamine uptake.
| Parameter | Value | Cell Type / Condition | Reference |
| Ki for DAT | ~30 nM | Rat DAT | [9] |
| Km for AMPH | ~2 µM | Human DAT (hDAT) | [10] |
| IC50 (DA Uptake) | 10 nM | HEK293 cells expressing hDAT | [11] |
| IC50 (DA Uptake) | 26 nM | Rat brain synaptosomes | [11] |
Table 1: Binding Affinity and Inhibition Constants of Amphetamine for the Dopamine Transporter.
| Condition | Measurement | Result | Reference |
| 10 µM d-Amphetamine (reverse-dialysis) | DA Efflux (in vivo) | 2000-2500% increase in Nucleus Accumbens | [12] |
| 2 µM Amphetamine (1 hr treatment) | hDAT Internalization | 27.1 ± 7.9% | [13] |
| 2 µM Amphetamine (1 hr treatment) | Vmax for [3H]DA uptake | Decrease from 239 to 189 fmol/min per well | [10] |
Table 2: Quantitative Effects of Amphetamine on Dopamine Efflux and Transporter Function.
Signaling Pathways in Amphetamine Action
The signaling cascades initiated by amphetamine are crucial for its mechanism of action. Activation of intracellular TAAR1 by amphetamine leads to the engagement of distinct G-protein pathways that ultimately converge on DAT.
TAAR1-Mediated Signaling Cascade
Recent research has elucidated that TAAR1 couples to multiple G-proteins to exert its effects. Upon amphetamine binding, TAAR1 activates both Gαs and Gα13 proteins.[5][14]
-
Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][14] PKA-mediated phosphorylation can lead to the internalization of DAT, reducing the number of transporters on the cell surface.[2]
-
Gα13 Pathway : Activation of Gα13 stimulates the RhoA signaling pathway.[5][14] This pathway is also implicated in transporter trafficking.
The diagram below illustrates this dual signaling pathway.
Overall Mechanism of Action
The following diagram provides a comprehensive overview of amphetamine's journey, from entering the presynaptic terminal to inducing dopamine efflux.
Key Experimental Protocols
The study of amphetamine's effects on DAT relies on several key experimental techniques. Detailed below are methodologies for in vivo microdialysis and in vitro synaptosomal dopamine uptake assays.
In Vivo Microdialysis for Measuring Dopamine Efflux
This technique allows for the sampling of extracellular neurotransmitter levels in the brain of a freely moving animal.[8]
Methodology:
-
Surgical Implantation : A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.[6] Coordinates are determined based on a stereotaxic atlas. Animals are allowed to recover for 3-5 days.[6]
-
Probe Insertion and Perfusion : On the day of the experiment, a microdialysis probe (e.g., 1 mm membrane length) is inserted through the guide cannula.[6] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF; e.g., 148 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4) at a low flow rate (e.g., 1-2 µL/min).[6][8]
-
Baseline Collection : After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.[6]
-
Drug Administration : Amphetamine is administered systemically (e.g., via intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Sample Collection and Analysis : Dialysate collection continues post-administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis : Dopamine levels are typically expressed as a percentage change from the pre-drug baseline average.
Synaptosomal [³H]Dopamine Uptake Assay
This in vitro assay measures the ability of a compound to inhibit dopamine uptake into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
Methodology:
-
Synaptosome Preparation :
-
Rodent brain tissue (e.g., striatum) is rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).[15][16]
-
The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) pellets nuclei and cell debris.[15][16]
-
The resulting supernatant is subjected to a high-speed spin (e.g., 12,500-16,000 x g for 20 min) to pellet the crude synaptosomal fraction.[15][17]
-
The synaptosomal pellet is resuspended in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).[15]
-
-
Uptake Assay :
-
The assay is performed in 96-well plates. Aliquots of the synaptosomal suspension are pre-incubated at 37°C with various concentrations of amphetamine (or a vehicle control).[16]
-
Uptake is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]DA).[16]
-
The reaction is allowed to proceed for a short, defined period (e.g., 5-10 minutes).
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the synaptosomes but allows the buffer to pass through. The filters are washed with ice-cold buffer to remove non-accumulated [³H]DA.[16]
-
-
Quantification and Analysis :
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., cocaine or GBR 12909).
-
Specific uptake is calculated by subtracting non-specific from total uptake. Data are then plotted to determine the IC50 of amphetamine.
-
References
- 1. youtube.com [youtube.com]
- 2. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 3. Amphetamine induces dopamine efflux through a dopamine transporter channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced dopamine efflux. A voltage-sensitive and intracellular Na+-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amphetamine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers. [sonar.ch]
- 17. Dopamine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Stereoselective Synthesis of Amphetamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of amphetamine derivatives. As the pharmacological and toxicological effects of amphetamine enantiomers can vary significantly, the ability to synthesize stereochemically pure compounds is of paramount importance in drug development and research. This document details three primary strategies for achieving stereocontrol: enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric hydrogenation.
Core Methodologies and Experimental Protocols
This guide presents detailed experimental protocols for three key approaches to the stereoselective synthesis of amphetamine derivatives. The selection of a particular method will depend on factors such as the desired enantiomer, the availability of starting materials and reagents, and the required scale of the synthesis.
Enzymatic Kinetic Resolution of Racemic Amphetamine Derivatives
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This method is often favored for its mild reaction conditions and high enantioselectivity. A widely used enzyme for the resolution of amines is Candida antarctica lipase B (CAL-B).
This protocol is adapted from the work of Muñoz et al. (Org. Biomol. Chem., 2011, 9, 8171-8177) and describes the kinetic resolution of various phenylethylamines, structurally related to amphetamine, via enzymatic acetylation.
Materials:
-
Racemic amphetamine derivative (e.g., 1-phenylpropan-2-amine)
-
Candida antarctica lipase B (CAL-B, immobilized)
-
Ethyl methoxyacetate
-
Heptane (anhydrous)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic amine (1.0 mmol) in heptane (4 mL), add ethyl methoxyacetate (1.5 mmol) and triethylamine (0.02 mmol).
-
Add immobilized CAL-B (40 mg per mmol of substrate).
-
Shake the mixture at 35 °C. Monitor the reaction progress by chiral GC or HPLC.
-
Once the desired conversion (typically around 50%) is reached, filter off the enzyme and wash it with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (S)-amine and the acetylated (R)-amide by column chromatography on silica gel.
-
The acetylated (R)-amide can be subsequently hydrolyzed to afford the (R)-amine.
| Entry | Substrate (Amphetamine Derivative) | Conversion (%) | Time (h) | (S)-Amine Yield (%) | (S)-Amine ee (%) | (R)-Amide Yield (%) | (R)-Amide ee (%) |
| 1 | 1-Phenylpropan-2-amine | 51 | 1.5 | 45 | >99 | 50 | 96 |
| 2 | 1-(4-Methylphenyl)propan-2-amine | 52 | 2 | 43 | >99 | 51 | 97 |
| 3 | 1-(4-Methoxyphenyl)propan-2-amine | 50 | 3 | 46 | >99 | 49 | 98 |
| 4 | 1-(4-Chlorophenyl)propan-2-amine | 53 | 4 | 42 | >99 | 52 | 95 |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Pseudoephedrine and its analogs are effective chiral auxiliaries for the asymmetric alkylation of enolates.
This protocol is a representative procedure based on the well-established methodology of Myers for the asymmetric alkylation of pseudoephedrine amides.
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate to afford the pseudoephedrine propionamide.
-
Asymmetric Alkylation: To a solution of the pseudoephedrine propionamide (1.0 eq) in THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with diethyl ether, dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Auxiliary Cleavage: The resulting diastereomerically enriched amide can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral carboxylic acid, which can then be converted to the amphetamine derivative via a Curtius rearrangement or a similar transformation.
| Step | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Asymmetric Alkylation | Alkylated Pseudoephedrine Amide | >95:5 | 85-95 |
| Auxiliary Cleavage & Conversion | Chiral Amphetamine Derivative | (as ee%) >95% | 70-80 |
Asymmetric Hydrogenation of a Prochiral Precursor
Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. The use of chiral transition metal catalysts allows for the direct conversion of a prochiral substrate, such as an imine or a nitroalkene, into a chiral amine with high enantiomeric excess.
This protocol describes a general approach for the asymmetric hydrogenation of a common precursor to amphetamine derivatives.
Materials:
-
Phenyl-2-nitropropene derivative
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru(BINAP)Cl2)
-
Methanol or Ethanol (degassed)
-
Hydrogen gas (H2)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the phenyl-2-nitropropene derivative (1.0 eq) and the chiral catalyst (0.01-1 mol%).
-
Add degassed methanol or ethanol.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield the enantiomerically enriched amphetamine derivative.
| Substrate | Catalyst | Enantiomeric Excess (ee%) | Yield (%) |
| 1-Phenyl-2-nitropropene | Ru(BINAP)Cl2 | >90 | >90 |
| Substituted Phenyl-2-nitropropenes | Chiral Rh or Ru complexes | 85-99 | 80-95 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the synthetic strategies, the following diagrams illustrate the mechanism of action of amphetamine and the workflows for the described stereoselective syntheses.
Amphetamine Signaling Pathway
Amphetamine exerts its effects primarily by interacting with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. This interaction triggers a cascade of events that ultimately leads to an increase in synaptic dopamine levels.
Caption: Amphetamine's mechanism of action in a presynaptic neuron.
Experimental Workflow: Enzymatic Kinetic Resolution
The following diagram illustrates the workflow for the enzymatic resolution of a racemic amphetamine derivative.
Caption: Workflow for enzymatic kinetic resolution.
Experimental Workflow: Chiral Auxiliary-Mediated Synthesis
This diagram outlines the key steps in the asymmetric synthesis of an amphetamine derivative using a chiral auxiliary.
Caption: Workflow for chiral auxiliary-mediated synthesis.
This guide provides a foundational understanding of the key stereoselective strategies for synthesizing amphetamine derivatives. The provided protocols and workflows are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development. It is essential to consult the original literature and perform appropriate safety assessments before undertaking any experimental work.
A Deep Dive into the Stereoisomers of Amphetamine: Unraveling the Neurochemical Effects of d-Amphetamine and l-Amphetamine
For Immediate Release
This technical guide provides a comprehensive analysis of the distinct neurochemical profiles of d-amphetamine and l-amphetamine, the two stereoisomers of amphetamine. Designed for researchers, scientists, and drug development professionals, this document delves into the differential interactions of these isomers with key monoamine systems in the central nervous system. By presenting quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms, this guide aims to facilitate a deeper understanding of the nuanced pharmacology of amphetamine and its therapeutic and psychoactive properties.
Executive Summary
d-Amphetamine and l-amphetamine, while structurally mirror images, exhibit notable differences in their pharmacological effects, primarily due to their stereoselective interactions with dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) transporters and regulatory proteins. d-Amphetamine is a more potent central nervous system stimulant, with a stronger affinity for the dopamine transporter (DAT) and a greater capacity to induce dopamine release. In contrast, l-amphetamine demonstrates a more pronounced effect on the norepinephrine system, contributing to its stronger peripheral and cardiovascular effects. These differences are critical in understanding the clinical profiles of amphetamine-based medications, such as the mixed amphetamine salts in Adderall® versus dextroamphetamine formulations.
Comparative Analysis of Monoamine Transporter Interactions
The primary mechanism of action for both d- and l-amphetamine involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions lead to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter efflux. The stereochemistry of the amphetamine molecule significantly influences its affinity and potency at these transporters.
Transporter Binding Affinities
Quantitative data from radioligand binding assays reveal the differential affinities of d- and l-amphetamine for the monoamine transporters.
| Compound | Transporter | Ki (nM) | Species | Reference |
| d-Amphetamine | DAT | ~100 | Human | [1] |
| l-Amphetamine | DAT | 320 - 700 | Human | [1] |
| d-Amphetamine | NET | 40 - 50 | Human | [1] |
| l-Amphetamine | NET | ~90 | Human | [1] |
| d-Amphetamine | SERT | 1400 - 3800 | Human | [1] |
| l-Amphetamine | SERT | Not specified | - | - |
Table 1: Comparative Binding Affinities (Ki) of d- and l-Amphetamine for Human Monoamine Transporters.[1]
Neurotransmitter Release Potency
The potency of each isomer to induce the release of dopamine, norepinephrine, and serotonin is a key determinant of its overall pharmacological effect. In vitro studies using synaptosomes have quantified these differences.
| Compound | Neurotransmitter | Relative Potency (d- vs. l-amphetamine) | Reference |
| d-Amphetamine | Dopamine | ~4 times more potent | [1] |
| l-Amphetamine | Norepinephrine | As potent or more potent | [1] |
Table 2: Relative Potency of d- and l-Amphetamine for Monoamine Release.[1]
In vivo microdialysis studies in rats further confirm these findings, showing that d-amphetamine is approximately three- to five-fold more potent than l-amphetamine in increasing extracellular dopamine levels.[2] In contrast, the two isomers are reported to be equipotent in releasing norepinephrine.[2]
Modulation of Intracellular Signaling and Vesicular Storage
Beyond their direct actions on plasma membrane transporters, d- and l-amphetamine also exert significant effects within the presynaptic neuron, targeting the vesicular monoamine transporter 2 (VMAT2) and the trace amine-associated receptor 1 (TAAR1).
Interaction with VMAT2
Agonism at TAAR1
TAAR1 is an intracellular G-protein coupled receptor that, when activated by amphetamines, triggers a signaling cascade that modulates the function of monoamine transporters, leading to neurotransmitter efflux.[3][4][5]
| Compound | Receptor | EC50 (nM) | Species | Reference |
| d-Amphetamine | rat TAAR1 | ~100 | Rat | [6] |
| l-Amphetamine | rat TAAR1 | ~300 | Rat | [6] |
| d-Amphetamine | mouse TAAR1 | ~200 | Mouse | [6] |
| l-Amphetamine | mouse TAAR1 | ~1000 | Mouse | [6] |
Table 3: Comparative EC50 Values for TAAR1 Activation by d- and l-Amphetamine.[6]
Signaling Pathways and Mechanisms of Action
The neurochemical effects of d- and l-amphetamine are underpinned by complex intracellular signaling pathways. The following diagrams illustrate the key mechanisms.
Detailed Experimental Protocols
The following sections provide generalized methodologies for the key experiments cited in this guide. It is important to note that specific parameters may vary between individual studies.
Radioligand Binding Assay for Transporter Affinity (Ki)
Objective: To determine the binding affinity of d- and l-amphetamine for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant transporter of interest (DAT, NET, or SERT).
-
Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
d-Amphetamine and l-amphetamine solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation counter and vials.
Procedure:
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of either d- or l-amphetamine.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature, such as 4°C or room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Preparation and Neurotransmitter Release Assay (EC₅₀)
Objective: To measure the potency of d- and l-amphetamine to induce the release of dopamine and norepinephrine from nerve terminals.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine).
-
Sucrose homogenization buffer.
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
d-Amphetamine and l-amphetamine solutions.
-
Superfusion system.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in the perfusion buffer.
-
-
Neurotransmitter Loading: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake into the nerve terminals.
-
Superfusion:
-
Layer the loaded synaptosomes onto a filter in a superfusion chamber.
-
Continuously perfuse the synaptosomes with buffer to establish a stable baseline of neurotransmitter release.
-
-
Stimulation: Switch to a perfusion buffer containing a specific concentration of d- or l-amphetamine.
-
Fraction Collection: Collect the superfusate in fractions over time.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of neurotransmitter released.
-
Data Analysis: Generate concentration-response curves and calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal release).
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals following administration of d- or l-amphetamine.
Materials:
-
Live laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
d-Amphetamine and l-amphetamine for administration (e.g., intraperitoneal injection).
Procedure:
-
Surgery: Under anesthesia, surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) using a stereotaxic frame.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer d- or l-amphetamine to the animal.
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.
Conclusion
The distinct neurochemical profiles of d- and l-amphetamine arise from their stereoselective interactions with monoamine transporters and intracellular targets. d-Amphetamine's greater potency at the dopamine transporter and as a dopamine releaser underlies its more pronounced central stimulant effects. Conversely, l-amphetamine's relatively stronger influence on the norepinephrine system contributes to its more significant peripheral effects. A thorough understanding of these differences is paramount for the rational design and clinical application of amphetamine-based therapeutics. This guide provides a foundational resource for researchers and clinicians working to further elucidate the complex pharmacology of these important compounds.
References
- 1. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of d-amphetamine, l-amphetamine, and methylphenidate on mood in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adderall - Wikipedia [en.wikipedia.org]
- 5. Evidence that [3H]dopamine is taken up and released from nondopaminergic nerve terminals in the rat substantia nigra in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Amphetamine's Impact on Norepinephrine Release in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular mechanisms underpinning amphetamine-induced norepinephrine (NE) release in the prefrontal cortex (PFC). The PFC is a critical brain region for executive functions, such as attention, working memory, and decision-making, which are significantly modulated by noradrenergic signaling.[1][2][3] Amphetamine and its derivatives are therapeutically used for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) by enhancing catecholamine signaling in this area.[1][4] Understanding the precise interactions of amphetamine with neuronal machinery is paramount for the development of novel therapeutics with improved efficacy and reduced abuse potential.
Core Molecular Mechanisms of Action
Amphetamine exerts its effects on noradrenergic neurons in the PFC through a multi-faceted interaction with key cellular components, primarily the norepinephrine transporter (NET), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1).[4][5][6] These actions culminate in a significant, non-exocytotic increase in extracellular norepinephrine concentrations.
-
Norepinephrine Transporter (NET) Interaction : Amphetamine acts as a substrate for NET.[7][8] This interaction has a dual consequence:
-
Competitive Reuptake Inhibition : By binding to NET, amphetamine competitively blocks the reuptake of norepinephrine from the synaptic cleft, prolonging its presence and action on postsynaptic receptors.
-
Reverse Transport (Efflux) : More significantly, once transported into the presynaptic terminal by NET, amphetamine induces a conformational change in the transporter, causing it to reverse its direction of transport.[4][8] This "reverse transport" or efflux mechanism actively moves norepinephrine from the neuronal cytoplasm into the synaptic cleft.[4][8]
-
-
Vesicular Monoamine Transporter 2 (VMAT2) Disruption : Inside the presynaptic neuron, amphetamine is also a substrate for VMAT2, the protein responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release via exocytosis.[5][9][10] Amphetamine's entry into these vesicles disrupts the vesicular proton gradient, which is essential for monoamine sequestration.[8][10] This disruption causes stored norepinephrine to leak from the vesicles into the cytoplasm.[10][11] The resulting increase in cytosolic NE concentration creates a larger pool of neurotransmitter available for reverse transport by NET.[9][11]
-
Trace Amine-Associated Receptor 1 (TAAR1) Activation : Amphetamine is a potent agonist of TAAR1, an intracellular G-protein coupled receptor.[1][12][13] Upon activation by amphetamine, TAAR1 initiates downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[12][13][14] This signaling can lead to the phosphorylation of NET.[12][13] NET phosphorylation is a critical step that can promote its internalization (a form of non-competitive reuptake inhibition) and, importantly, facilitate its reverse transport function, thereby amplifying norepinephrine efflux.[12][13]
Quantitative Data on Norepinephrine Release
The following table summarizes quantitative data from microdialysis studies, illustrating the magnitude of amphetamine-induced norepinephrine release in the prefrontal cortex of rats.
| Amphetamine Dose | Route of Administration | Brain Region | Peak NE Increase (% of Baseline) | Reference |
| 2.5 mg/kg | Intraperitoneal (i.p.) | Medial Prefrontal Cortex | ~400% | [15] |
| 3 mg/kg | Intraperitoneal (i.p.) | Frontal Cortex | Not specified, but significant increase | [16] |
| 10 mg/kg | Intraperitoneal (i.p.) | Frontal Cortex | Not specified, but significant increase | [16] |
| 10 µM | Local infusion via probe | Frontal Cortex | Not specified, but significant increase | [16] |
| 100 µM | Local infusion via probe | Frontal Cortex | Not specified, but significant increase | [16] |
Note: Basal extracellular norepinephrine concentration in the medial prefrontal cortex was reported as 1.16 ± 0.12 pg/20 μl.[15]
Experimental Protocols
The primary technique used to obtain the quantitative data cited above is in vivo microdialysis. This neurochemical method allows for the sampling and measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely moving animals.[17]
Detailed Methodology: In Vivo Microdialysis in the Rat Prefrontal Cortex
-
Animal Model and Surgery :
-
Subject : Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia : Animals are anesthetized using a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery : The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the medial prefrontal cortex using precise coordinates from a rat brain atlas. The cannula is secured to the skull with dental cement and anchor screws.
-
Recovery : Animals are allowed a post-operative recovery period of several days to a week.
-
-
Microdialysis Procedure :
-
Probe Insertion : On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula into the PFC.
-
Perfusion : The probe is continuously perfused with a sterile, modified Ringer's solution (artificial cerebrospinal fluid) at a slow, constant flow rate (typically 1-2 µl/min) using a microsyringe pump.[16][17]
-
Equilibration : The system is allowed to equilibrate for a stabilization period (e.g., 2-3 hours) during which the tissue recovers from the probe insertion and a stable baseline of neurotransmitter efflux is established.[16]
-
-
Sample Collection and Drug Administration :
-
Baseline Sampling : Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into chilled microvials.[16] A minimum of three consecutive baseline samples showing stable NE levels are collected before drug administration.[16]
-
Amphetamine Administration : d-amphetamine is administered systemically (e.g., intraperitoneally) or locally via the perfusion fluid (retrodialysis).[16]
-
Post-Drug Sampling : Sample collection continues for a predetermined period (e.g., 2-4 hours) to monitor the drug-induced changes in NE levels.[16]
-
-
Neurochemical Analysis :
-
Technique : The concentration of norepinephrine in the dialysate samples is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).
-
Quantification : The amount of NE in each sample is determined by comparing the peak height or area from the chromatogram to that of known standards. Results are often expressed as a percentage change from the average baseline concentration.[15]
-
Visualizations
Signaling Pathway of Amphetamine Action
Caption: Molecular mechanism of amphetamine-induced norepinephrine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for measuring NE release via in vivo microdialysis.
Logical Flow of Amphetamine's Effect
Caption: Logical sequence of events from amphetamine to NE release.
References
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. Adderall - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine Modulation of Long-term Potentiation in the Prefrontal Cortex: Dose Dependency, Monoaminergic Contributions, and Paradoxical Rescue in Hyperdopaminergic Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 6. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 7. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 9. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphetamine-induced reverse transport of dopamine does not require cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAAR1 - Wikipedia [en.wikipedia.org]
- 14. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norepinephrine in the Prefrontal Cortex Is Critical for Amphetamine-Induced Reward and Mesoaccumbens Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in the mechanisms that increase noradrenaline efflux after administration of d-amphetamine: a dual-probe microdialysis study in rat frontal cortex and hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
I am unable to provide a detailed technical guide or whitepaper on the historical synthesis methods for amphetamine and related compounds. My safety policies strictly prohibit generating content that could be used to facilitate the production of illegal or controlled substances.
Providing detailed experimental protocols, quantitative data, and diagrams for the synthesis of amphetamine would violate these core safety principles. The potential for misuse of this information is significant and could contribute to illegal and harmful activities.
Amphetamine's Role in Modulating Synaptic Plasticity: An In-depth Technical Guide
Introduction
Amphetamine is a potent central nervous system stimulant that exerts profound effects on cognitive and affective processes. Its therapeutic applications, particularly in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), are well-established. However, amphetamine also possesses a high potential for abuse, which is linked to its powerful reinforcing properties. At the core of both its therapeutic and addictive effects lies its ability to modulate synaptic plasticity, the fundamental process by which neural connections strengthen or weaken over time in response to changes in neural activity. This guide provides a detailed technical overview of the molecular mechanisms through which amphetamine influences synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD).
Core Molecular Mechanisms of Amphetamine Action
Amphetamine's primary mechanism of action involves the disruption of normal monoamine neurotransmitter dynamics, particularly dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). It achieves this through a multi-pronged interaction with presynaptic terminals.
Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This allows it to be taken up into the presynaptic neuron. Once inside, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of monoamines into synaptic vesicles. This leads to an accumulation of monoamines in the presynaptic cytoplasm. The increased cytoplasmic monoamine concentration causes a reversal of DAT, NET, and SERT function, leading to a massive, non-vesicular release of these neurotransmitters into the synaptic cleft. Additionally, amphetamine can inhibit the enzymatic degradation of monoamines by monoamine oxidase (MAO).
Modulation of Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. Amphetamine has been shown to modulate LTP, particularly in the prefrontal cortex (PFC), a brain region crucial for executive function. The effects of amphetamine on PFC LTP are dose-dependent. Low doses of amphetamine enhance LTP, while high doses impair it.
The enhancement of LTP by low-dose amphetamine is primarily mediated by the activation of D1 dopamine receptors and β-adrenergic receptors, which converge on the cAMP-PKA signaling pathway. In contrast, the impairment of LTP by high-dose amphetamine is thought to be due to excessive activation of both D1 and D2 dopamine receptors.
| Amphetamine Dose | Effect on PFC LTP | Receptor(s) Implicated | Signaling Pathway |
| 0.1 mg/kg (in mice) | Enhancement | D1, β-adrenergic | cAMP-PKA |
| 10 mg/kg (in mice) | Impairment | D1, D2 | Not fully elucidated |
Modulation of Long-Term Depression (LTD)
Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission. In the ventral tegmental area (VTA), a key component of the brain's reward circuitry, excitatory synapses onto dopamine neurons exhibit LTD. Amphetamine has been shown to completely block the induction of this form of LTD.
This blockade of LTD is mediated by the amphetamine-induced release of dopamine, which then acts on D2 dopamine receptors on the postsynaptic neuron. The LTD in the VTA is NMDA receptor-independent but dependent on a rise in intracellular calcium. The activation of D2 receptors by dopamine is thought to interfere with this calcium-dependent signaling cascade, thereby preventing the induction of LTD.
| Drug | Concentration | Effect on VTA LTD | Receptor Implicated |
| Amphetamine | 10 µM | Complete Blockade | D2 |
Impact on Glutamate Receptor Trafficking
The modulation of synaptic plasticity by amphetamine is intimately linked to its effects on the trafficking of glutamate receptors, particularly AMPA and NMDA receptors. The ratio of AMPA to NMDA receptor-mediated currents (AMPA/NMDA ratio) is a key indicator of synaptic strength.
Studies have shown that a single injection of amphetamine can increase the AMPA/NMDA ratio in VTA dopamine neurons. This is indicative of a potentiation of glutamatergic synapses. This potentiation is thought to be mediated by the insertion of GluA2-lacking AMPA receptors into the postsynaptic membrane.
| Brain Region | Amphetamine Effect | Change in AMPA/NMDA Ratio |
| VTA | Acute injection | Increase |
Experimental Protocols
1. Brain Slice Preparation and Electrophysiology
-
Animal Model: Male Sprague-Dawley rats (postnatal days 15-25).
-
Anesthesia and Perfusion: Animals are anesthetized with isoflurane and transcardially perfused with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold aCSF. Coronal or sagittal slices (250-300 µm thick) containing the PFC or VTA are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature. Whole-cell patch-clamp recordings are obtained from visually identified pyramidal neurons in the PFC or dopamine neurons in the VTA using an upright microscope with DIC optics. Patch pipettes (3-5 MΩ) are filled with an internal solution typically containing (in mM): 117 Cs-gluconate, 2.8 NaCl, 20 HEPES, 0.4 EGTA, 5 TEA-Cl, 2 Mg-ATP, and 0.3 Na-GTP.
2. LTP Induction in the Prefrontal Cortex
-
Baseline Recording: Stable baseline excitatory postsynaptic currents (EPSCs) are recorded for 10-20 minutes by stimulating afferent fibers with a bipolar stimulating electrode.
-
LTP Induction Protocol: LTP is induced using a high-frequency stimulation (HFS) protocol, such as four trains of 100 Hz stimulation for 1 second each, with an inter-train interval of 20 seconds.
-
Post-Induction Recording: EPSCs are recorded for at least 60 minutes following the HFS to assess the magnitude and stability of LTP.
-
Amphetamine Application: To test the effect of amphetamine, the drug is bath-applied at the desired concentration for a specific duration before the HFS protocol.
3. LTD Induction in the Ventral Tegmental Area
-
Baseline Recording: Stable baseline EPSCs are recorded from VTA dopamine neurons for 10-20 minutes.
-
LTD Induction Protocol: LTD is induced using a low-frequency stimulation (LFS) protocol, typically consisting of 900 pulses at 1 Hz, while the postsynaptic neuron is held at a depolarized potential (e.g., -40 mV).
-
Post-Induction Recording: EPSCs are monitored for at least 40-60 minutes post-LFS to determine the presence and magnitude of LTD.
-
Amphetamine Application: Amphetamine is applied to the bath prior to and during the LFS protocol to investigate its effect on LTD induction.
4. Measurement of AMPA/NMDA Ratio
-
Voltage-Clamp Recordings: Whole-cell voltage-clamp recordings are performed on the neuron of interest.
-
AMPA Current Measurement: The cell is held at a negative potential (e.g., -70 mV) to record AMPA receptor-mediated EPSCs, as NMDA receptors are blocked by magnesium at this potential.
-
NMDA Current Measurement: The cell is then depolarized to a positive potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors. The NMDA receptor-mediated component of the EPSC is measured at a time point where the AMPA receptor current has decayed (e.g., 50 ms post-stimulation).
-
Ratio Calculation: The peak amplitude of the AMPA current is divided by the amplitude of the NMDA current to obtain the AMPA/NMDA ratio. This is done before and after amphetamine administration to assess changes in synaptic strength.
Conclusion
Amphetamine exerts a complex and multifaceted influence on synaptic plasticity. Its ability to bidirectionally modulate both LTP and LTD in a region-specific manner underscores the intricacy of its effects on neural circuitry. The enhancement of LTP in the prefrontal cortex by low-dose amphetamine may contribute to its cognitive-enhancing effects in the treatment of ADHD. Conversely, the blockade of LTD in the VTA and the potentiation of glutamatergic synapses in this region are likely key neuroadaptations that contribute to the development of amphetamine addiction. A thorough understanding of these mechanisms at the molecular and cellular levels is paramount for the development of more effective therapeutic strategies for both ADHD and substance use disorders, aiming to harness the beneficial effects of amphetamine while mitigating its potential for harm.
preclinical studies on amphetamine's effect on the central nervous system
For the attention of researchers, scientists, and drug development professionals, this technical guide synthesizes preclinical findings on the multifaceted effects of amphetamine on the central nervous system. This document provides a comprehensive overview of the neurochemical, cellular, and behavioral alterations induced by amphetamine, supported by detailed experimental methodologies and quantitative data.
Amphetamine, a potent central nervous system stimulant, exerts profound effects on monoamine neurotransmitter systems, primarily dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2] Its ability to increase the synaptic availability of these neurotransmitters underpins its therapeutic applications in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, as well as its high potential for abuse.[1][3] Preclinical research, predominantly in rodent models, has been instrumental in elucidating the intricate mechanisms of amphetamine action and its neurobiological consequences.
Neurochemical and Cellular Mechanisms of Action
Amphetamine's primary mechanism involves the disruption of normal monoamine transporter function.[4] It acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), gaining entry into the presynaptic neuron.[1] Once inside, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), leading to the leakage of neurotransmitters from synaptic vesicles into the cytoplasm.[4][5] This elevation of cytoplasmic monoamines causes a reversal of transporter function, resulting in a significant, non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[4][6] Amphetamine also inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters, further increasing their cytoplasmic concentration.[4]
The sustained elevation of intracellular dopamine can lead to the production of reactive oxygen species and significant oxidative stress, which is believed to contribute to the neurotoxic effects on dopaminergic nerve terminals observed in some preclinical studies.[7][8]
Signaling Pathways
The surge in synaptic monoamines initiated by amphetamine triggers a cascade of downstream signaling events. The increased activation of dopamine and norepinephrine receptors in various brain regions, including the prefrontal cortex and striatum, is central to its behavioral effects.[2] Preclinical evidence suggests that these direct interactions with monoamine systems have widespread effects on other neurotransmitter systems, including glutamate, endogenous opioids, and endocannabinoids, and can modulate synaptic plasticity.[9]
Behavioral Effects in Preclinical Models
Amphetamine administration in animal models induces a range of dose-dependent behavioral changes that are relevant to its therapeutic and abuse potential.
Locomotor Activity
A hallmark effect of amphetamine is a significant increase in locomotor activity. This is often used as a primary screening method for CNS stimulant properties. Both acute and chronic administration can induce hyperlocomotion, which is thought to be mediated by the enhancement of dopaminergic transmission in the mesolimbic pathway.[6][10] Higher doses can lead to the emergence of stereotyped behaviors, which are repetitive, invariant movements.[10]
Anxiety-Related Behaviors
The effects of amphetamine on anxiety are complex and can be dose and context-dependent. Some studies using the elevated plus-maze (EPM) in mice have shown that acute administration of d-amphetamine (2 mg/kg) can have an anxiogenic effect, demonstrated by a decrease in the time spent in the open arms.[11] Interestingly, tolerance to this anxiogenic effect can develop with repeated administration, and in some cases, an anxiolytic effect is observed after prolonged treatment.[11]
Models of Psychiatric Disorders
Amphetamine is widely used to create animal models of psychosis and mania.[10][12] Acute high doses or chronic administration can induce behaviors in rodents that are reminiscent of the positive symptoms of schizophrenia, such as hyperlocomotion and deficits in prepulse inhibition (PPI).[10] The amphetamine-induced mania model is characterized by behaviors such as increased risk-taking and excessive locomotion.[12][13] These models are crucial for studying the pathophysiology of these disorders and for screening potential therapeutic agents.[12]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies on the effects of amphetamine.
| Neurochemical Effects | ||||
| Study Parameter | Animal Model | Amphetamine Dose | Brain Region | Observed Effect |
| Extracellular Dopamine | Rat | 1.5 mg/kg (d-amphetamine) | Striatum | ~700-1500% increase from baseline[2] |
| Extracellular Norepinephrine | Rat | Not specified | Prefrontal Cortex | ~400-450% increase from baseline[2] |
| Behavioral Effects | ||||
| Behavioral Test | Animal Model | Amphetamine Dose | Key Metric | Observed Effect |
| Locomotor Activity | Rat | 1.5 mg/kg (d-amphetamine) | Locomotor counts | Significant increase at 15-90 min post-administration[14] |
| Elevated Plus Maze | Mouse | 2 mg/kg (d-amphetamine) | % Time in Open Arms | Significant decrease (anxiogenic effect)[11] |
| Prepulse Inhibition | Rat | 2.0-5.0 mg/kg | PPI deficit | Impairment in sensorimotor gating[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are outlines of common experimental protocols used in amphetamine research.
Locomotor Activity Assessment (Actophotometer)
-
Apparatus: An actophotometer, or open field arena, equipped with infrared beams to automatically record animal movement.
-
Procedure:
-
Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes.
-
A baseline locomotor activity score is recorded for a set period (e.g., 10 minutes) before drug administration.
-
Animals are administered amphetamine or vehicle (e.g., saline) via a specified route (commonly intraperitoneal, I.P.).
-
Locomotor activity is then recorded at set intervals (e.g., every 30 minutes) for a defined duration to observe the time course of the drug's effect.[15]
-
-
Data Analysis: The number of beam breaks or distance traveled is compared between the amphetamine-treated and control groups.
Elevated Plus Maze (EPM) for Anxiety-Related Behavior
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Procedure:
-
Animals are habituated to the testing room.
-
Animals are administered amphetamine or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed duration (e.g., 5 minutes).
-
Behavior is recorded, often by video tracking software.
-
-
Data Analysis: Key parameters include the percentage of time spent in the open arms and the number of entries into the open arms. A decrease in these measures is indicative of anxiogenic-like behavior.[11]
Conclusion
Preclinical studies have provided a deep understanding of the neurobiological effects of amphetamine. Its potent modulation of monoamine systems translates into significant behavioral changes, which have been effectively modeled in animals to study both its therapeutic potential and its adverse effects. The continued use of these preclinical models and methodologies will be essential for the development of novel therapeutics with improved efficacy and safety profiles for a range of neuropsychiatric disorders.
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine - Wikipedia [en.wikipedia.org]
- 4. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 8. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology of amphetamine: implications for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 11. Amphetamine-induced anxiety-related behavior in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review [frontiersin.org]
- 13. Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]
The Differential Fate of Amphetamine: A Cross-Species Examination of Pharmacokinetics and Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amphetamine, a potent central nervous system stimulant, has a long history of medical use and abuse. Its therapeutic applications in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy are well-established. A thorough understanding of its pharmacokinetic and metabolic profiles across different preclinical species and in humans is paramount for the development of novel therapeutics, the interpretation of toxicological studies, and the assessment of abuse potential. This technical guide provides a comprehensive overview of the comparative pharmacokinetics and metabolism of amphetamine, with a focus on clinically relevant species.
Pharmacokinetics: A Comparative Analysis
The disposition of amphetamine in the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), exhibits significant variability across species. These differences are critical considerations in the extrapolation of preclinical data to human clinical outcomes. The following tables summarize key pharmacokinetic parameters of d-amphetamine and l-amphetamine in humans, dogs, rats, and mice.
Table 1: Pharmacokinetic Parameters of d-Amphetamine in Various Species
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) |
| Human (Adult) | 0.2-0.3 | Oral | 2-3 | 30-50 | 9-11 | 3-5 | ~0.7 |
| Human (Child) | 0.3-0.5 | Oral | 2-3 | 40-60 | ~7 | 5-7 | Higher than adults on a mg/kg basis |
| Dog | 1 | Oral | 1-2 | 100-200 | 2-4 | - | - |
| Rat | 1 | IV | ~0.1 | - | 1-2 | ~10 | ~5 |
| Mouse | 1 | IP | ~0.25 | ~300 | ~1 | - | - |
Table 2: Pharmacokinetic Parameters of l-Amphetamine in Various Species
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) |
| Human (Adult) | 0.2-0.3 | Oral | 2-4 | 20-40 | 11-14 | 3-5 | ~0.7 |
| Human (Child) | 0.3-0.5 | Oral | 2-4 | 30-50 | ~9 | 5-7 | Higher than adults on a mg/kg basis |
| Dog | - | - | - | - | - | - | - |
| Rat | 1 | IV | ~0.1 | - | 1-2 | ~10 | ~5 |
| Mouse | - | - | - | - | - | - | - |
Metabolism: Species-Specific Pathways
The biotransformation of amphetamine is a complex process that varies considerably among species, leading to different metabolite profiles and potential differences in pharmacological and toxicological effects. The primary metabolic pathways include aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and oxidative deamination.
Table 3: Major Metabolic Pathways of Amphetamine and Predominant Metabolites in Different Species
| Species | Aromatic Hydroxylation (4-hydroxyamphetamine) | Aliphatic Hydroxylation (Norephedrine) | N-Dealkylation (to primary amine) | Oxidative Deamination (to phenylacetone) | Other Notable Pathways |
| Human | Major (CYP2D6) | Minor | Not applicable | Major | Benzoic acid and its conjugates (hippuric acid) are major end-products. |
| Dog | Major | Minor | Not applicable | Major | Similar to humans, with significant benzoic acid formation. |
| Rat | Major (Extensive) | Significant | Not applicable | Minor | 4-hydroxyamphetamine is the most abundant metabolite, often conjugated. |
| Mouse | Significant | Minor | Not applicable | Significant | - |
| Rhesus Monkey | Significant | Minor | Not applicable | Major | - |
| Guinea Pig | Minor | Minor | Not applicable | Major | Benzoic acid and its conjugates are the primary metabolites. |
The cytochrome P450 (CYP) enzyme system, particularly the polymorphic CYP2D6 isozyme in humans, plays a crucial role in amphetamine metabolism.[1] Genetic variations in CYP2D6 can lead to significant inter-individual differences in amphetamine clearance and response. In rats, CYP2D1 (the ortholog of human CYP2D6) is also a key enzyme. Flavin-containing monooxygenases (FMOs) are also involved in the N-oxidation of amphetamine.
Experimental Protocols
Accurate and reproducible pharmacokinetic and metabolism studies are essential for drug development. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of d-amphetamine following intravenous administration in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for blood sampling and the femoral vein for drug administration.
-
Drug Administration: d-amphetamine sulfate is dissolved in sterile saline and administered as a single intravenous bolus dose (e.g., 1 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of d-amphetamine are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as t½, Cmax (for extravascular routes), AUC, Vd, and CL.
Metabolite Identification in Human Urine
Objective: To identify the major metabolites of amphetamine in human urine following oral administration.
Methodology:
-
Study Design: Healthy human volunteers are administered a single oral dose of amphetamine sulfate (e.g., 10 mg).
-
Urine Collection: Urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) post-dose.
-
Sample Preparation: Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
-
Analytical Method: Metabolites are identified and quantified using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). Comparison of retention times and mass spectra with authentic standards confirms the identity of the metabolites.
-
Data Analysis: The relative abundance of each metabolite is determined to elucidate the major metabolic pathways.
Bioanalytical Method: LC-MS/MS for Amphetamine Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of amphetamine in plasma.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Sample Preparation: A protein precipitation is performed by adding a solvent like acetonitrile to a small volume of plasma (e.g., 50 µL). An internal standard (e.g., d5-amphetamine) is added prior to precipitation. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for amphetamine and its internal standard.
-
-
Method Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.
Visualizations
Amphetamine Metabolic Pathway
Caption: Major metabolic pathways of amphetamine.
Generalized Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Generalized workflow for a preclinical pharmacokinetic study.
References
Methodological & Application
Application Note: Chiral Quantification of Amphetamine Enantiomers in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of d-amphetamine and l-amphetamine in human plasma. The method utilizes a chiral stationary phase for the chromatographic separation of the enantiomers, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation is achieved through a straightforward solid-phase extraction (SPE) procedure. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.
Introduction
Amphetamine exists as two enantiomers, d-amphetamine (S-(+)-amphetamine) and l-amphetamine (R-(-)-amphetamine), which exhibit different pharmacological activities. The d-enantiomer is significantly more potent as a central nervous system stimulant.[1][2] Illicitly synthesized amphetamine is often a racemic mixture, while pharmaceutical preparations may contain specific enantiomeric ratios, such as in Adderall®, or consist of a single enantiomer, like Dexedrine® (d-amphetamine).[1] Therefore, the ability to separate and quantify the individual enantiomers is crucial for distinguishing between therapeutic use and illicit abuse, as well as for pharmacokinetic and pharmacodynamic studies.[2][3] This application note presents a validated HPLC-MS/MS method for the chiral analysis of amphetamine in human plasma.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of amphetamine enantiomers from plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., racemic amphetamine-d8)
-
50 mM Phosphate buffer (pH 6.0)
-
100 mM Sodium acetate (pH 5.0)
-
Methanol
-
Elution solvent: Ethyl acetate: Isopropyl alcohol: Ammonium hydroxide (70:20:10 v/v/v)
-
Strong cation exchange with mixed-mode sorbent SPE cartridges (e.g., Phenomenex Strata-X Drug B)[1]
-
0.5 M Methanolic-HCl
Procedure:
-
To 250 µL of plasma sample, add 25 µL of the internal standard solution.
-
Add 250 µL of 50 mM phosphate buffer (pH 6.0) and vortex.
-
Load the entire sample onto the SPE cartridge. No prior conditioning or equilibration of the cartridge is necessary.[1]
-
Wash the cartridge with 1 mL of 100 mM sodium acetate (pH 5.0).
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under full vacuum for 10 minutes.
-
Elute the analytes with 500 µL of the elution solvent.
-
Add 25 µL of 0.5 M methanolic-HCl to the eluate and evaporate to dryness under a gentle stream of nitrogen at 35°C.[1]
-
Reconstitute the residue in 250 µL of the mobile phase.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system (e.g., Shimadzu Prominence)[1]
-
Chiral column (e.g., Supelco Astec Chirobiotic V2, 25 cm x 2.1 mm, 5 µm)[1]
-
Triple quadrupole mass spectrometer (e.g., SCIEX 3200 QTRAP®)[1]
Chromatographic Conditions:
-
Mobile Phase: Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide.[1][4]
-
Flow Rate: 250 µL/min.[1]
-
Injection Volume: 2 µL.[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source: TurboIonSpray®.[1]
-
MRM Transitions:
-
Collision Gas: Nitrogen.[7]
Data Presentation
The quantitative performance of the method is summarized in the table below.
| Parameter | d-Amphetamine | l-Amphetamine |
| Linearity Range | 4 - 25,000 ng/mL | 4 - 25,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[1] | 4 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | ~73%[2] | ~73%[2] |
| Matrix Effects (IS Corrected) | 95 - 100%[2] | 95 - 100%[2] |
Visualizations
Caption: Experimental workflow for the quantification of amphetamine enantiomers in plasma.
Caption: Logical relationship of the bioanalytical method validation process.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the chiral separation and quantification of d- and l-amphetamine in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This validated method is a valuable tool for researchers, clinicians, and forensic toxicologists requiring accurate determination of amphetamine enantiomer concentrations.
References
- 1. sciex.com [sciex.com]
- 2. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Amphetamines for Positron Emission Tomography (PET) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of radiolabeled amphetamine and its analogs using carbon-11 and fluorine-18 for use in Positron Emission Tomography (PET) imaging. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the development and application of these critical neuroimaging tools.
Introduction
Amphetamines are a class of psychostimulant drugs that act as potent agonists of the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2). Their primary mechanism of action involves increasing the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. Radiolabeled amphetamines are invaluable tools in neuroscience research and drug development, allowing for the in vivo visualization and quantification of dopamine transporters (DAT), which play a crucial role in various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction. PET imaging with radiolabeled amphetamines enables the study of dopamine release dynamics and receptor occupancy.
Synthesis of Radiolabeled Amphetamine Analogs
The synthesis of PET radiotracers is a time-sensitive process due to the short half-lives of the radionuclides used (e.g., ~20.4 minutes for carbon-11 and ~109.8 minutes for fluorine-18). Therefore, rapid and efficient radiolabeling procedures are essential.
Carbon-11 Labeled Methamphetamine ([¹¹C]Methamphetamine)
The synthesis of no-carrier-added (NCA) (-)-[¹¹C]methamphetamine is achieved through the methylation of the corresponding desmethyl precursor, (-)-amphetamine, using [¹¹C]methyl iodide ([¹¹C]H₃I).[1]
Experimental Protocol:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via a cyclotron and subsequently converted to [¹¹C]methyl iodide.
-
Methylation Reaction: NCA (-)-[¹¹C]methamphetamine is synthesized by the methylation of the desmethyl precursor, (-)-amphetamine (3a), with [¹¹C]H₃I.[1]
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution for injection.
A similar procedure is used for the synthesis of (+-)-3,4-methylene-dioxy-N-[¹¹C]methamphetamine (4b) from its desmethyl precursor (3b).[1]
Fluorine-18 Labeled Fluoroamphetamine ([¹⁸F]Fluoroamphetamine)
The synthesis of no-carrier-added (NCA) (+-)-p-[¹⁸F]fluoroamphetamine involves a multi-step process starting with the nucleophilic substitution of a nitro-precursor with [¹⁸F]fluoride.[1]
Experimental Protocol:
-
Fluorination: No-carrier-added [¹⁸F]fluoride is used for the nucleophilic substitution of the nitro group in the precursor, p-nitrobenzaldehyde (1a).[1]
-
Condensation: The resulting [¹⁸F]p-fluorobenzaldehyde is then condensed with nitroethane.
-
Reduction: The final step involves the reduction of the nitropropene derivative with lithium aluminum hydride (LAH) to yield (+-)-p-[¹⁸F]fluoroamphetamine (2a).[1]
-
Purification: The product is purified by HPLC.
-
Formulation: The purified radiotracer is formulated for in vivo studies.
A similar synthetic route is employed for (+-)-6-[¹⁸F]fluoro-3,4-methylene-dioxy-amphetamine (2b) starting from 6-nitropiperonal (1b).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of radiolabeled amphetamine analogs.
| Radiotracer | Radionuclide | Precursor | Radiochemical Yield (EOB) | Synthesis Time (min) |
| (-)-[¹¹C]Methamphetamine | ¹¹C | (-)-Amphetamine | 40-60% | 30 |
| (+-)-3,4-Methylene-dioxy-N-[¹¹C]methamphetamine | ¹¹C | (+-)-3,4-Methylene-dioxy-amphetamine | 40-60% | 30 |
| (+-)-p-[¹⁸F]Fluoroamphetamine | ¹⁸F | p-Nitrobenzaldehyde | 20-30% | 90-109 |
| (+-)-6-[¹⁸F]Fluoro-3,4-methylene-dioxy-amphetamine | ¹⁸F | 6-Nitropiperonal | 20-30% | 90-109 |
EOB: End of Bombardment
Experimental Workflows
The following diagrams illustrate the synthesis workflows for [¹¹C]Methamphetamine and [¹⁸F]Fluoroamphetamine.
Caption: Workflow for the synthesis of [¹¹C]Methamphetamine.
Caption: Workflow for the synthesis of [¹⁸F]Fluoroamphetamine.
References
Application of Microdialalysis to Measure Amphetamine-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microdialysis is a widely used technique for sampling the extracellular fluid of tissues, providing valuable insights into the neurochemical basis of behavior and the effects of pharmacological agents.[1] When coupled with sensitive analytical methods like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), microdialysis allows for the in vivo monitoring of neurotransmitter dynamics.[2][3] This application note provides a detailed overview and protocol for using microdialysis to measure amphetamine-induced dopamine release, a critical methodology in addiction research, neuropharmacology, and drug development.
Amphetamine and its derivatives are potent psychostimulants that primarily exert their effects by increasing extracellular dopamine levels in key brain regions, such as the nucleus accumbens and striatum.[4][5] The mechanism involves the reversal of the dopamine transporter (DAT), leading to non-vesicular dopamine release.[6] Understanding the precise dynamics of this process is crucial for elucidating the mechanisms of drug reward, reinforcement, and the development of addiction.
Experimental Principles
In vivo microdialysis involves the implantation of a small, semi-permeable probe into a specific brain region of an anesthetized or freely moving animal.[7] The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Small molecules, including dopamine, diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, termed the dialysate. The collected dialysate samples are then analyzed to quantify the concentration of dopamine. By administering amphetamine systemically or locally through the microdialysis probe (reverse dialysis), researchers can measure the resulting changes in extracellular dopamine concentrations over time.[4]
Key Experimental Considerations
Several factors can influence the outcome and interpretation of microdialysis experiments:
-
Probe Recovery: The efficiency of the microdialysis probe in capturing the analyte of interest is known as probe recovery. It is essential to determine the in vitro and in vivo recovery to accurately estimate the absolute extracellular concentrations of dopamine.[8][9] The no-net-flux method is a common in vivo calibration technique.[9][10]
-
Analyte Stability: Dopamine is susceptible to degradation. Therefore, it is crucial to use stabilizing agents, such as ascorbic acid or EDTA, in the perfusion solution or collection vials to prevent oxidation.[3]
-
Analytical Sensitivity: The concentration of dopamine in the dialysate is typically in the nanomolar to picomolar range, requiring highly sensitive analytical techniques for accurate quantification.[1]
-
Temporal Resolution: The sampling time for microdialysis typically ranges from minutes to hours, which is a key consideration when studying the rapid effects of drugs like amphetamine.[2][11]
Experimental Protocols
I. Surgical Implantation of the Microdialysis Guide Cannula
-
Animal Subjects: This protocol is designed for adult male Wistar rats. All procedures should be approved by the institutional animal care and use committee.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens or striatum) based on stereotaxic coordinates from a rat brain atlas.
-
-
Guide Cannula Implantation:
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Insert a dummy probe into the guide cannula to prevent clogging.
-
Suture the incision and allow the animal to recover for a minimum of 48 hours before the microdialysis experiment.
-
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least one hour.
-
Probe Insertion: Gently remove the dummy probe and insert the microdialysis probe into the guide cannula. The probe's membrane should extend into the target brain region.
-
Perfusion:
-
Baseline Sample Collection:
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of dopamine levels.[11]
-
-
Amphetamine Administration:
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same regular intervals for at least 2-3 hours to monitor the changes in dopamine levels.
-
Sample Handling and Storage: Collect samples in vials containing a small amount of antioxidant solution (e.g., perchloric acid or an ascorbic acid/EDTA mixture) to prevent dopamine degradation.[3] Store samples at -80°C until analysis.
III. Dopamine Analysis by HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.
-
Mobile Phase: Prepare an appropriate mobile phase, which typically consists of a phosphate buffer, methanol, a chelating agent (e.g., EDTA), and an ion-pairing agent (e.g., sodium dodecyl sulfate).
-
Standard Curve: Prepare a series of dopamine standards of known concentrations to generate a standard curve for quantification.
-
Sample Analysis:
-
Thaw the dialysate samples.
-
Inject a fixed volume of each sample and standard into the HPLC system.
-
Identify and quantify the dopamine peak based on its retention time and peak height/area compared to the standards.
-
-
Data Expression: Express dopamine concentrations as a percentage of the average baseline concentration.
Data Presentation
The following tables summarize representative quantitative data from microdialysis experiments measuring amphetamine-induced dopamine release.
| Parameter | Value | Reference |
| Basal Extracellular Dopamine (Striatum) | 11.8 ± 1.2 nM | [6][11] |
| In Vitro Probe Recovery (Dopamine) | 8.3 ± 1.1 % | [6][11] |
| In Vivo Probe Recovery (Dopamine) | ~12-36.8 % | [3] |
Table 1: Baseline Dopamine Levels and Probe Recovery.
| Amphetamine Dose/Concentration | Brain Region | Peak Dopamine Increase (Fold change from baseline) | Reference |
| 1.5 mg/kg (s.c.) | Dorsal Striatum | ~2 to 60-fold (large inter-animal variation) | [11] |
| 10 µM (reverse dialysis) | Nucleus Accumbens | Significant increase over vehicle | [4] |
| 100 µM (reverse dialysis) | Nucleus Accumbens | Concentration-dependent increase, higher than 10 µM | [4] |
| 10 µM (reverse dialysis) | Dorsomedial Striatum | Significant increase over vehicle | [4] |
| 100 µM (reverse dialysis) | Dorsomedial Striatum | Concentration-dependent increase, higher than 10 µM | [4] |
Table 2: Amphetamine-Induced Peak Dopamine Release.
Mandatory Visualizations
Signaling Pathway of Amphetamine-Induced Dopamine Release```dot
Caption: Workflow of a microdialysis experiment.
Logical Relationship of Experimental Components
Caption: Key components of the microdialysis setup.
References
- 1. news-medical.net [news-medical.net]
- 2. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Within-Mice Comparison of Microdialysis and Fiber Photometry-Recorded Dopamine Biosensor during Amphetamine Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Amphetamine Synthesis Byproducts using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of amphetamine synthesis byproducts using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). The presence of specific impurities in a seized amphetamine sample can provide crucial information about the synthetic route employed in its illicit manufacture. This information is invaluable for law enforcement, forensic scientists, and researchers in understanding and tracking the illicit drug trade. This document outlines the common synthetic pathways for amphetamine, their characteristic byproducts, and the analytical procedures for their identification and quantification.
Introduction
Amphetamine and its derivatives are potent central nervous system stimulants that are subject to widespread illicit synthesis and abuse. Clandestine laboratories often employ various synthetic methods, each leaving a unique chemical signature in the form of byproducts and impurities. Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it an ideal tool for the profiling of illicit drug samples.[1] When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of these synthesis markers.[2] Alternatively, a flame ionization detector (GC-FID) can be used for quantification.[3] This application note details the methodologies for analyzing amphetamine synthesis byproducts, focusing on the Leuckart and reductive amination routes.
Amphetamine Synthesis Routes and Characteristic Byproducts
The two most common methods for illicit amphetamine synthesis starting from phenyl-2-propanone (P2P) are the Leuckart reaction and reductive amination.[4] Each route involves different reagents and reaction conditions, leading to the formation of a distinct profile of byproducts.
1. Leuckart Route: This is one of the most popular methods due to its simplicity and high yield.[5] It involves the reaction of P2P with formamide or ammonium formate.[5][6]
Characteristic Byproducts of the Leuckart Route include: [7][8][9]
-
N-formylamphetamine
-
4-methyl-5-phenylpyrimidine
-
N,N-di-(β-phenylisopropyl)amine (DPIMA)
-
bis-(1-phenylisopropyl)amine
-
α,α′-dimethyldiphenethylamine
-
N,α,α′-trimethyldiphenethylamine[4]
2. Reductive Amination: This method involves the reaction of P2P with ammonia and a reducing agent, such as aluminum foil with mercuric chloride (Al/Hg amalgam).
Characteristic Byproducts of Reductive Amination include:
-
Unreacted Phenyl-2-propanone (P2P)
-
Dibenzylketone (if P2P is synthesized from phenylacetic acid)[5]
It is important to note that the presence of P2P can also be an indicator of the Leuckart route or nitrostyrene synthesis, and therefore cannot be used as a sole identifier for reductive amination.[8]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Reagents and Materials:
-
Amphetamine sample (e.g., seized powder)
-
Buffer solution (pH 8.1)
-
Toluene
-
Internal Standard (IS) solution (e.g., eicosane in toluene)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sonicator
-
Centrifuge
-
GC vials
Procedure:
-
Weigh approximately 200 mg of the homogenized amphetamine sample.[7]
-
Dissolve the sample in 4 mL of buffer solution (pH 8.1).[7]
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.[7]
-
Add 200 µL of the internal standard solution (e.g., eicosane in toluene).[7]
-
Add 2 mL of toluene to the solution.
-
Sonicate for another 10 minutes.[7]
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[7]
-
Carefully transfer the upper organic layer (toluene) to a clean GC vial for analysis.[7]
Derivatization (Optional but Recommended for Polar Analytes)
For improved peak shape and sensitivity of polar compounds like amphetamine, derivatization is often employed. Heptafluorobutyric anhydride (HFBA) is a common derivatizing agent.
Reagents and Materials:
-
Dried sample extract
-
Ethyl acetate
-
Heptafluorobutyric anhydride (HFBA)
-
Heating block or oven
Procedure:
-
Evaporate the toluene from the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[10]
-
Vortex the vial for 20 seconds.[10]
-
Heat the vial at 70°C for 25 minutes.[10]
-
Evaporate the mixture to dryness again under a stream of nitrogen.[10]
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column: Rtx-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
GC Conditions:
-
Injector Temperature: 260°C[7]
-
Injection Mode: Splitless[7]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Total Run Time: 35 minutes[7]
MS Conditions:
-
Transfer Line Temperature: 305°C[7]
-
Ion Source Temperature: 230°C[7]
-
Quadrupole Temperature: 150°C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 30-550 amu[7]
Data Presentation
The following tables summarize typical quantitative data obtained from the GC analysis of amphetamine and its byproducts.
Table 1: GC-FID Validation Parameters for Amphetamine Analysis
| Parameter | Amphetamine | Methamphetamine | MDA | MDMA | MDEA | MBDB |
| Linear Range (µg/mL) | LOD - ~200 | LOD - ~200 | LOD - ~200 | LOD - ~200 | LOD - ~200 | LOD - ~200 |
| Limit of Detection (LOD) (µg/mL) | Data varies by study | Data varies by study | Data varies by study | Data varies by study | Data varies by study | Data varies by study |
| Limit of Quantification (LOQ) (µg/mL) | Data varies by study | Data varies by study | Data varies by study | Data varies by study | Data varies by study | Data varies by study |
| Reproducibility (%RSD at 2.4 µg/mL) | 2.6 - 6.6 | 2.6 - 6.6 | 2.6 - 6.6 | 2.6 - 6.6 | 2.6 - 6.6 | 2.6 - 6.6 |
| Reproducibility (%RSD at 70 µg/mL) | 1.2 - 2.6 | 1.2 - 2.6 | 1.2 - 2.6 | 1.2 - 2.6 | 1.2 - 2.6 | 1.2 - 2.6 |
| Data adapted from Mitrevski & Zdravkovski (2004).[3] |
Table 2: GC-MS Validation Parameters for Amphetamine and Related Compounds in Hair
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LOD (ng/mg) | LOQ (ng/mg) |
| Amphetamine (AM) | 78.6 - 85.8 | 0.76 - 4.79 | 0.55 - 4.72 | 0.05 | 0.1 |
| Methamphetamine (MA) | 82.0 - 86.2 | Not Reported | 0.62 - 7.73 | 0.05 | 0.1 |
| MDA | 77.5 - 82.5 | Not Reported | 0.60 - 4.79 | 0.1 | 0.2 |
| MDMA | 80.4 - 86.9 | Not Reported | 0.73 - 3.83 | 0.05 | 0.1 |
| Data adapted from Lin et al. (2005).[10] |
Visualization of Experimental Workflow and Synthesis Routes
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of amphetamine byproducts.
Amphetamine Synthesis Routes and Byproducts
Caption: Common amphetamine synthesis routes from P2P and their byproducts.
Conclusion
The analysis of amphetamine synthesis byproducts by gas chromatography is a critical tool in forensic science. The protocols and information presented in this application note provide a comprehensive guide for the identification of synthesis-specific impurities. Accurate impurity profiling can aid in linking different drug seizures, identifying clandestine laboratories, and understanding the broader landscape of illicit drug manufacturing. The detailed methodologies and data provided herein serve as a valuable resource for researchers and forensic chemists working in the field of drug analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unodc.org [unodc.org]
- 6. mdpi.com [mdpi.com]
- 7. ukm.my [ukm.my]
- 8. [PDF] Impurity profiling of amphetamine and methamphetamine using Gas Chromatography Mass Spectrometry (GCMS) harmonised methods | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
Application Note: A Guide to Developing Behavioral Assays for Amphetamine Efficacy
Introduction
Amphetamine is a potent central nervous system (CNS) stimulant used to treat conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its therapeutic and abuse potential stems from its profound effects on monoamine neurotransmitter systems.[3][4] Evaluating the efficacy and behavioral impact of amphetamine and its derivatives is crucial for drug development and neuroscience research. This document provides detailed protocols for key behavioral assays designed to quantify the effects of amphetamine in preclinical rodent models, focusing on locomotor activity, stereotypy, and conditioned place preference.
Mechanism of Action
Amphetamine primarily exerts its effects by increasing the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft.[3][4] Its mechanism is multifaceted:
-
Vesicular Depletion: Amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to move from synaptic vesicles into the cytoplasm.[5]
-
Transporter Reversal: It is a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), causing these transporters to reverse their direction of flow. This leads to a massive, non-vesicular release of DA and NE into the synapse.[6]
-
Reuptake Inhibition: Amphetamine competitively inhibits the reuptake of DA and NE, prolonging their presence in the synaptic cleft.[3][6]
-
TAAR1 Agonism: It acts as an agonist at the trace amine-associated receptor 1 (TAAR1), which further modulates dopamine signaling and contributes to its stimulant effects.[1][5]
This surge in dopaminergic and noradrenergic activity underlies the characteristic behavioral changes induced by amphetamine, such as increased arousal, euphoria, and psychomotor activation.[1][3]
References
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. Psychiatry.org - What is ADHD? [psychiatry.org]
- 3. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Amphetamine's Effect on Cognitive Function in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies used to assess the cognitive effects of amphetamine in rat models. It includes comprehensive experimental protocols for key behavioral tasks, expected quantitative data, and visual representations of the underlying neurobiological pathways and experimental workflows.
Introduction
Amphetamine, a potent central nervous system stimulant, exerts significant effects on cognitive functions, including attention, memory, and executive function.[1] Its primary mechanism of action involves increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE) in the brain, particularly within the prefrontal cortex (PFC), a region critical for higher-order cognitive processes.[2][3] Understanding the precise impact of amphetamine on cognition is crucial for both therapeutic applications, such as the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), and for elucidating the neurobiological basis of cognitive control.
This guide details the application of three widely used behavioral paradigms in rats to assess the cognitive effects of amphetamine: the Novel Object Recognition (NOR) test for recognition memory, the Morris Water Maze (MWM) for spatial learning and memory, and the Attentional Set-Shifting Task (ASST) for cognitive flexibility.
Amphetamine's Mechanism of Action in the Prefrontal Cortex
Amphetamine's cognitive-enhancing effects are largely attributed to its modulation of dopaminergic and noradrenergic signaling in the prefrontal cortex. It increases extracellular levels of dopamine and norepinephrine by promoting their release from presynaptic terminals and blocking their reuptake.[3] This leads to the activation of postsynaptic dopamine (D1) and norepinephrine (alpha-2A) receptors, which are crucial for regulating synaptic plasticity and neuronal firing in the PFC, thereby influencing cognitive functions.
Amphetamine's effect on synaptic transmission.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of amphetamine on cognitive function in rats.
Experimental workflow diagram.
Experimental Protocols and Data Presentation
Novel Object Recognition (NOR) Test
The NOR test is a widely used method to assess recognition memory in rodents, which is dependent on the integrity of the perirhinal cortex and hippocampus. The test is based on the innate tendency of rats to explore a novel object more than a familiar one.
Protocol:
-
Habituation: Individually house rats in the testing arena (e.g., a 40x40x40 cm open field box) for 10 minutes per day for 3 consecutive days to reduce novelty-induced stress.[1]
-
Training (Familiarization) Phase: On day 4, place two identical objects in the arena and allow the rat to explore them freely for a set period (e.g., 5-10 minutes).[4][5]
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Place the rat back into the arena, where one of the familiar objects has been replaced by a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent exploring each object (sniffing, touching with the nose). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above 0 indicates successful recognition memory.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) - 1hr ITI | Discrimination Index (DI) - 24hr ITI |
| Vehicle | 0 | 0.45 ± 0.05 | 0.10 ± 0.04 |
| Amphetamine | 0.5 | 0.60 ± 0.06 | 0.25 ± 0.05 |
| Amphetamine | 1.0 | 0.75 ± 0.07 | 0.40 ± 0.06 |
| Amphetamine | 2.0 | 0.50 ± 0.08 | 0.15 ± 0.07 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Low to moderate doses of amphetamine are expected to enhance recognition memory, reflected by a higher DI. High doses may impair performance.
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to study spatial learning and memory, which are hippocampus-dependent cognitive functions.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged just below the water surface.[6]
-
Acquisition Training: Over several days (e.g., 4-5 days), rats are given multiple trials per day (e.g., 4 trials) to find the hidden platform from different starting locations. Guide the rat to the platform if it fails to find it within a set time (e.g., 60-90 seconds).[7]
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Key measures include escape latency (time to find the platform), path length to the platform, and time spent in the target quadrant during the probe trial.
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (s) |
| Vehicle | 0 | 15.2 ± 2.1 | 25.8 ± 3.2 |
| Amphetamine | 0.5 | 12.5 ± 1.8 | 32.1 ± 3.5 |
| Amphetamine | 1.0 | 10.1 ± 1.5 | 38.4 ± 4.1 |
| Amphetamine | 2.0 | 18.9 ± 2.5 | 22.3 ± 3.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Low to moderate doses of amphetamine are expected to improve spatial learning, resulting in shorter escape latencies and more time spent in the target quadrant. High doses can disrupt performance.
Attentional Set-Shifting Task (ASST)
The ASST is a sophisticated behavioral paradigm that assesses cognitive flexibility, a key aspect of executive function that is highly dependent on the prefrontal cortex. It measures the ability of a rat to shift attention between different perceptual dimensions of a stimulus.
Protocol:
The task involves a series of discriminations where the rat must learn a rule to find a food reward. The rules change across different stages of the task.
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli based on one dimension (e.g., odor).
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., digging medium), but the original rule still applies.
-
Intra-dimensional Shift (IDS): New stimuli are introduced, but the relevant dimension remains the same (e.g., new odors).
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., the rat must now pay attention to the digging medium instead of the odor). This is the key measure of cognitive flexibility.[8]
-
Reversal Learning: The contingencies within a dimension are reversed.
Data Analysis: The primary measure is the number of trials required to reach a criterion of a certain number of consecutive correct choices (e.g., 8 out of 10).
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Trials to Criterion (IDS) | Trials to Criterion (EDS) |
| Vehicle | 0 | 12.5 ± 1.8 | 25.3 ± 2.4 |
| Amphetamine | 0.5 | 11.2 ± 1.5 | 20.1 ± 2.1 |
| Amphetamine | 1.0 | 10.8 ± 1.3 | 16.5 ± 1.9 |
| Amphetamine | 2.0 | 14.1 ± 2.0 | 28.9 ± 2.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Low to moderate doses of amphetamine are expected to improve performance on the EDS, indicating enhanced cognitive flexibility. High doses may impair this function.
Conclusion
The methodologies described in this document provide a robust framework for assessing the multifaceted effects of amphetamine on cognitive function in rats. By employing a combination of behavioral tasks that probe different cognitive domains, researchers can gain a comprehensive understanding of how amphetamine modulates neural circuits to influence cognition. The provided protocols and expected data serve as a valuable resource for designing and interpreting studies in the fields of neuroscience and drug development. Careful consideration of dose-response relationships is critical, as amphetamine can have both enhancing and impairing effects on cognition depending on the dose administered.
References
- 1. Effect of (+)-Methamphetamine on Path Integration Learning, Novel Object Recognition, and Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel object recognition task [bio-protocol.org]
- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The dynamic strategy shifting task: Optimisation of an operant task for assessing cognitive flexibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amphetamine in Post-Mortem Brain Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphetamine is a potent central nervous system stimulant that can be detected in post-mortem brain tissue in cases of overdose or chronic abuse. Accurate quantification is crucial for toxicological investigations to help determine the cause of death.[1][2] Brain tissue serves as a valuable supplementary matrix to blood, as concentrations in the brain can be significantly higher, with a median brain-to-blood ratio for amphetamine reported to be around 3.2.[1][2] This document outlines a protocol for the extraction and quantitative analysis of amphetamine from post-mortem brain tissue using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity, avoiding issues associated with traditional gas chromatography methods.[3][4]
Principle
This method involves the homogenization of brain tissue, followed by the extraction of amphetamine and an internal standard (e.g., amphetamine-d5) using solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18 MΩ·cm), Formic Acid.
-
Standards: Amphetamine certified reference material, Amphetamine-d5 (internal standard).
-
Reagents: Trichloroacetic acid (for protein precipitation, optional), Phosphate buffer (pH 6.0).
-
Equipment: Homogenizer, Centrifuge, SPE manifold, SPE cartridges (e.g., mixed-mode cation exchange), analytical balance, vortex mixer, LC-MS/MS system.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Weigh approximately 1 gram of post-mortem brain tissue (e.g., gray matter) and homogenize it in 4 mL of deionized water or saline.
-
Internal Standard: Spike the homogenate with the internal standard (e.g., Amphetamine-d5) to a final concentration of 100 ng/mL.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of 10% trichloroacetic acid to the homogenate, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.[5] Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of phosphate buffer (pH 6.0).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interferences.
-
Elution: Elute the amphetamine and internal standard from the cartridge with 2 mL of a freshly prepared solution of methanol containing 2-5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[6]
3. LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
MRM Transitions: Monitor at least two transitions for amphetamine (quantifier and qualifier) and one for the internal standard. Example transitions:
-
Amphetamine: Q1: 136.1 -> Q3: 119.1 (Quantifier), Q1: 136.1 -> Q3: 91.1 (Qualifier)
-
Amphetamine-d5: Q1: 141.1 -> Q3: 124.1
-
4. Calibration and Quantification
Prepare calibration standards in a blank matrix (e.g., drug-free brain homogenate) over a clinically relevant concentration range (e.g., 10 - 1000 ng/mL).[6] Process these standards alongside the unknown samples using the same extraction procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Determine the concentration of amphetamine in the tissue samples by interpolation from this curve.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Amphetamine Analysis
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Analyte | Precursor Ion (m/z) |
| Amphetamine (Quant) | 136.1 |
| Amphetamine (Qual) | 136.1 |
| Amphetamine-d5 (IS) | 141.1 |
Table 2: Reported Post-Mortem Amphetamine Concentrations in Brain Tissue
Concentrations can vary significantly based on the cause of death, individual metabolism, and presence of other substances.
| Case Category | Brain Concentration Range (mg/kg or µg/g) | Reference |
| Fatal Intoxication (Amphetamine only) | 2.1 - 3.6 | [2] |
| Fatal Outcome (Combination with other drugs) | 0.13 - 1.3 | [2] |
| Incidental Finding (Not related to death) | 0.04 - 0.87 | [2] |
| General Post-Mortem Cases (Median) | ~1.0 mg/L (in cases of intoxication) | [7] |
Visualizations
Mechanism of Action Diagram
Amphetamine exerts its effects primarily by increasing the levels of dopamine in the synaptic cleft. It achieves this by acting as a substrate for the dopamine transporter (DAT), leading to competitive inhibition of dopamine reuptake and promoting reverse transport (efflux) of dopamine from the presynaptic neuron.[8][9]
Caption: Amphetamine increases synaptic dopamine via the dopamine transporter (DAT).
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of amphetamine in post-mortem brain tissue.
Caption: From tissue homogenization to final quantification via LC-MS/MS.
References
- 1. Postmortem Brain-Blood Ratios of Amphetamine, Cocaine, Ephedrine, MDMA and Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of amphetamine-type stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Amphetamine-Type Stimulants by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of Amphetamine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphetamine is a chiral molecule existing as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). These isomers exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in pharmaceutical analysis, forensic toxicology, and clinical diagnostics. Dextroamphetamine is a potent central nervous system stimulant, while levoamphetamine has more pronounced peripheral effects. This document provides detailed protocols for the chiral separation of amphetamine isomers using various analytical techniques.
The primary methods for chiral separation of amphetamines include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).[1] Each technique offers distinct advantages and challenges. GC often requires derivatization to form diastereomers that can be separated on an achiral column.[2] HPLC can utilize chiral stationary phases (CSPs) for direct separation, while CE employs chiral selectors in the running buffer.[1][3]
Experimental Workflow
The general workflow for the chiral separation of amphetamine isomers involves sample preparation, chromatographic or electrophoretic separation, and detection. The specific steps may vary depending on the chosen analytical technique and the sample matrix.
Caption: General workflow for chiral separation of amphetamine isomers.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC with chiral stationary phases (CSPs) is a powerful technique for the direct enantiomeric separation of amphetamines without derivatization. Vancomycin-based CSPs, such as Astec CHIROBIOTIC V2, have demonstrated rapid and baseline resolution of amphetamine and methamphetamine enantiomers.
Table 1: HPLC Method Parameters for Chiral Separation of Amphetamine Isomers
| Parameter | Condition |
| Column | Astec CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water with Acetic Acid and Ammonium Hydroxide |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Protocol: HPLC-MS/MS for Amphetamine Enantiomers
-
Sample Preparation:
-
For urine samples, perform solid-phase extraction (SPE) using a strong cation exchange with mixed-mode sorbent.[4]
-
Wash the SPE cartridge with 1 mL of 100 mM sodium acetate (pH 5) followed by 1 mL of methanol.[4]
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the analysis according to the parameters in Table 1.
-
-
Detection:
-
Utilize a mass spectrometer for detection and quantification of the separated enantiomers.
-
Gas Chromatography (GC)
GC is a widely used technique for amphetamine analysis. For chiral separation, a derivatization step is typically required to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[2] A common chiral derivatizing reagent is N-trifluoroacetyl-L-prolyl chloride (L-TPC).[1][2]
Table 2: GC-MS Method Parameters for Chiral Separation of Amphetamine Isomers
| Parameter | Condition |
| Column | DB-5, 15 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Derivatizing Agent | N-trifluoroacetyl-L-prolyl chloride (L-TPC) |
| Detection | Mass Spectrometry (MS) |
Protocol: GC-MS for Amphetamine Enantiomers
-
Sample Preparation and Derivatization:
-
Extract amphetamine from the sample matrix (e.g., seized tablets) using a suitable solvent.[2]
-
Transfer a 100 µL aliquot of the extract to a vial.[2]
-
Add 125 µL of a saturated solution of potassium carbonate, 1.5 mL of ethyl acetate, and 12.5 µL of L-TPC.[2]
-
Stir the mixture for 10 minutes at room temperature.[2]
-
Separate the upper organic layer and dry it with anhydrous sodium sulfate.[2]
-
Evaporate the solvent under a stream of nitrogen and dissolve the residue in 200 µL of ethyl acetate.[2]
-
-
GC-MS Analysis:
It's important to note that the use of L-TPC can sometimes lead to racemization, and chiral stationary phase liquid chromatography-tandem mass spectrometry (CSP-LC–MS-MS) may provide a more accurate analysis.[5][6]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires only small sample volumes. Chiral separation is achieved by adding a chiral selector to the running buffer. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amphetamine enantiomers.[1]
Table 3: CE Method Parameters for Chiral Separation of Amphetamine Isomers
| Parameter | Condition |
| Capillary | Uncoated fused-silica, 45 cm x 50 µm ID |
| Running Buffer | 100 mM phosphate buffer, pH 2.5 |
| Chiral Selector | 15 mM native β-cyclodextrin |
| Voltage | 10 kV |
| Detection | UV at 200 nm |
Protocol: CE for Amphetamine Enantiomers
-
Sample Preparation:
-
CE Analysis:
-
Condition the capillary with the running buffer.
-
Inject the sample using a pressure injection (e.g., 50 mbar for 4 seconds).[8]
-
Apply the voltage and run the electrophoresis according to the parameters in Table 3.
-
-
Detection:
-
Monitor the separation using a UV detector at 200 nm.[8]
-
Quantitative Data Summary
The following table summarizes typical performance data for the chiral separation of amphetamine isomers using different techniques.
Table 4: Performance Data for Chiral Separation of Amphetamine Isomers
| Technique | Chiral Selector/Column | Resolution (Rs) | Analysis Time | Reference |
| HPLC | Astec CHIROBIOTIC V2 | Baseline | < 10 min | |
| GC-MS | L-TPC Derivatization | > 1.5 | ~ 6.3 min | [5] |
| CE | β-cyclodextrin | 1.6 (for MA) | < 30 min | [8] |
| CE | Sulfated β-cyclodextrin | Up to 20 | ~ 30 min | [9] |
Signaling Pathways and Logical Relationships
The choice of analytical technique often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a chiral separation method.
References
- 1. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 3. dea.gov [dea.gov]
- 4. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous chiral separation of 3,4-methylenedioxymethamphet- amine, 3-4-methylenedioxyamphetamine, 3,4-methylenedioxyethylam- phetamine, ephedrine, amphetamine and methamphetamine by capillary electrophoresis in uncoated and coated capillaries with native beta-cyclodextrin as the chiral selector: preliminary application to the analysis of urine and hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amphetamine Dosage for Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing amphetamine in murine behavioral studies. The information is designed to address common challenges and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for amphetamine in mice for locomotor activity studies?
A typical starting dose range for inducing hyperlocomotion in mice is 2 to 6 mg/kg.[1] It's crucial to conduct a dose-response study within your specific experimental conditions (strain, age, sex) to determine the optimal dose for your desired effect. Higher doses (12-20 mg/kg) tend to produce stereotyped behaviors rather than robust locomotor activity.[1]
Q2: How does the behavioral effect of amphetamine change with increasing dosage?
Amphetamine exhibits a bimodal, dose-dependent effect on motor behavior.[1] Lower doses primarily increase locomotor activity (ambulation).[1] As the dose increases, locomotor activity may decrease and be replaced by stereotyped behaviors, such as sniffing, gnawing, and repetitive head movements.[1]
Q3: What are the key considerations for a Conditioned Place Preference (CPP) protocol with amphetamine?
A successful CPP protocol requires careful consideration of the amphetamine dose, conditioning schedule, and apparatus. The goal is to select a dose that is rewarding but does not induce hyperactivity that could be a confounding factor. Doses used in CPP studies can vary, and it is essential to determine a dose that produces a clear preference for the drug-paired chamber.[2][3] The conditioning phase typically involves pairing the drug with one distinct environment and a saline injection with another over several days.
Q4: Can amphetamine be neurotoxic to mice, and at what doses?
Yes, high doses of amphetamine or methamphetamine can be neurotoxic to dopaminergic neurons in the striatum.[4][5][6] Neurotoxicity is often observed with "binge" patterns of administration, such as four successive injections at 2-hour intervals.[5] A neurotoxic regimen of methamphetamine in mice has been shown to cause reductions in dopamine and its metabolites.[4] These neurotoxic effects can have long-lasting consequences on behavior.[3]
Q5: Do factors like sex, age, or mouse strain influence the behavioral response to amphetamine?
Yes, these factors can significantly impact the effects of amphetamine.
-
Sex: Female mice may exhibit greater behavioral activation in response to amphetamine compared to males.[7]
-
Age: Older mice may show greater neurotoxicity from methamphetamine compared to younger animals.[5]
-
Strain: Different mouse strains can exhibit varied responses to amphetamine. For example, C57BL/6 mice are a commonly used strain for studying the motor-stimulant effects of amphetamine.[1]
It is crucial to consider these variables in your experimental design and to report them in any publications.
Troubleshooting Guides
Issue 1: High variability in locomotor activity between mice at the same dose.
-
Possible Cause: Individual differences in metabolism or sensitivity to amphetamine.
-
Troubleshooting Steps:
-
Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Check for sex differences: Analyze data from male and female mice separately, as they can respond differently to amphetamine.[7]
-
Ensure consistent administration: Verify that the injection technique (e.g., intraperitoneal, subcutaneous) is consistent across all animals.
-
Acclimatize animals: Ensure all mice are properly habituated to the testing environment before drug administration to reduce novelty-induced hyperactivity.
-
Issue 2: No significant locomotor activation observed at a previously effective dose.
-
Possible Cause: Development of tolerance or issues with the drug solution.
-
Troubleshooting Steps:
-
Prepare fresh drug solutions: Amphetamine solutions should be made fresh to ensure potency.
-
Verify the dose calculation: Double-check all calculations for drug concentration and injection volume.
-
Consider behavioral sensitization: If animals have been repeatedly exposed to amphetamine, they may develop sensitization, leading to a different dose-response profile.[3][8] A lower dose might be needed to elicit the desired effect.
-
Evaluate for neurotoxicity: If high doses have been used previously, consider the possibility of neurotoxic effects that could alter the behavioral response.[3][4]
-
Issue 3: Mice display excessive stereotypy instead of locomotion.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Perform a dose-response curve: This is the most effective way to identify the optimal dose for locomotor activity versus stereotypy.[1]
-
Lower the dose: Reduce the amphetamine dose in subsequent experiments. Doses in the range of 2-6 mg/kg are more likely to induce locomotion in C57BL/6 mice.[1]
-
Observe behavior systematically: Use a scoring system to quantify both locomotor and stereotypic behaviors to better characterize the drug's effect.
-
Data Presentation
Table 1: Dose-Dependent Effects of Amphetamine on Motor Behavior in C57BL/6 Mice
| Amphetamine Dose (mg/kg) | Primary Behavioral Effect |
| 2 | Robust locomotor activity[1] |
| 6 | Increased locomotor activity, with some emergence of stereotypy[1] |
| 12 | Decreased locomotion compared to 2 mg/kg, increased stereotypy[1] |
| 16 | Predominantly stereotypic behavior[1] |
| 20 | Predominantly stereotypic behavior[1] |
Table 2: Example Amphetamine Dosages for Different Behavioral Paradigms in Mice
| Behavioral Paradigm | Example Amphetamine Dose (mg/kg) | Mouse Strain | Notes |
| Locomotor Activity | 2 - 6 | C57BL/6 | Higher doses lead to stereotypy.[1] |
| Conditioned Place Preference | 1 | Not Specified | A single trial was sufficient to produce CPP.[2] |
| Drug Discrimination | 2 - 4 | C57BL/6J | Used as training doses.[8] |
| Neurotoxicity Studies | "Binge" regimens (e.g., multiple high-dose injections) | C57BL/6 | Can lead to dopamine depletion.[4][5] |
Experimental Protocols
1. Locomotor Activity Assay
-
Objective: To measure the effect of amphetamine on spontaneous horizontal movement.
-
Materials:
-
Open field apparatus equipped with photobeam sensors or video tracking software.
-
d-amphetamine sulfate dissolved in 0.9% saline.
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal).
-
-
Procedure:
-
Habituation: Place mice individually into the open field apparatus for a set period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.
-
Administration: Following habituation, administer the calculated dose of amphetamine or saline vehicle.
-
Data Collection: Immediately place the mouse back into the open field and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effect. Compare the total activity between different dose groups and the control group.
-
2. Conditioned Place Preference (CPP) Protocol
-
Objective: To assess the rewarding properties of amphetamine.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable door.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the mouse in the apparatus with free access to both chambers for a set time (e.g., 15 minutes). Record the time spent in each chamber to establish any baseline preference.
-
Conditioning: This phase typically lasts for several days (e.g., 4-8 days).
-
On "drug" days, administer amphetamine and confine the mouse to one of the chambers (the "drug-paired" chamber) for a set duration (e.g., 30 minutes).
-
On "saline" days, administer saline and confine the mouse to the other chamber (the "saline-paired" chamber) for the same duration. The order of drug and saline days is typically counterbalanced across animals.
-
-
Post-Conditioning (Test): The day after the last conditioning session, place the mouse in the apparatus with the door removed, allowing free access to both chambers in a drug-free state. Record the time spent in each chamber for a set duration (e.g., 15 minutes).
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
-
Visualizations
Caption: Experimental workflows for locomotor activity and conditioned place preference assays.
Caption: Dose-dependent behavioral effects of amphetamine in mice.
Caption: Troubleshooting logic for unexpected amphetamine-induced behavioral results.
References
- 1. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral consequences of methamphetamine-induced neurotoxicity in mice: relevance to the psychopathology of methamphetamine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a neurotoxic dose regimen of (+)-methamphetamine on behavior, plasma corticosterone, and brain monoamines in adult C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex differences in novelty- and psychostimulant-induced behaviors of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Sensitization on the Discriminative Stimulus Effects of Methylphenidate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with amphetamine in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with amphetamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in aqueous solubility between amphetamine freebase and its salt forms?
A1: Amphetamine freebase is a colorless volatile oil that is insoluble or only slightly soluble in water.[1][2] In contrast, its salt forms, such as amphetamine sulfate and amphetamine hydrochloride, are crystalline powders that are generally freely soluble in water.[1][3] This is because the salt forms are ionic and can readily interact with the polar water molecules.[4]
Q2: How does pH impact the solubility of amphetamine in aqueous solutions?
A2: Amphetamine is a weak base with a pKa of approximately 10.01.[5] Its solubility is highly dependent on pH.[6] In acidic solutions (pH < pKa), the amphetamine molecule becomes protonated (ionized), significantly increasing its solubility in water.[6][7] As the pH becomes more alkaline (pH > pKa), the amphetamine reverts to its less soluble, unionized freebase form, which can lead to precipitation.[7] A 1% solution of amphetamine sulfate in water typically has a pH between 5 and 6.[3]
Q3: Can heating be used to increase the solubility of amphetamine?
A3: Yes, for many organic compounds, solubility tends to increase with temperature.[6] Gentle heating can be a viable method to help dissolve amphetamine salts. However, it is crucial to be aware of the compound's stability at elevated temperatures. Amphetamine freebase, for instance, volatilizes slowly at room temperature and has a boiling point of 200-203°C.[3] The melting point of the freebase is around 300°C, with some decomposition occurring.[2] Always consult stability data before applying heat.
Q4: Are there common co-solvents or excipients that can enhance amphetamine solubility?
A4: While amphetamine salts are quite water-soluble, in cases where higher concentrations are needed or for specific formulations, co-solvents like ethanol can be used.[2][3] For poorly soluble drugs in general, surfactants and other solubilizing agents are common strategies to enhance aqueous solubility, though specific data for amphetamine requires consulting formulation literature.[8]
Troubleshooting Guide
Problem: My amphetamine solution is cloudy or has formed a precipitate.
-
Step 1: Verify the Form of Amphetamine.
-
Step 2: Check the Solution's pH.
-
A cloudy solution often indicates that the amphetamine is coming out of solution as the freebase. This happens if the pH is too high (alkaline).[7] Measure the pH of your solution.
-
-
Step 3: Adjust the pH.
-
Step 4: Assess Concentration.
-
Ensure you have not exceeded the solubility limit for the specific salt, temperature, and pH of your solution. If you are near the saturation point, even small changes in conditions can cause precipitation.
-
Problem: The amphetamine salt is not dissolving completely at the desired concentration.
-
Step 1: Confirm the Salt Form and Purity.
-
Different salts may have slightly different solubilities. Ensure you are using a high-purity salt. Impurities can sometimes affect solubility.
-
-
Step 2: Increase Agitation.
-
Ensure the solution is being adequately mixed. Use a magnetic stirrer, vortex mixer, or sonication to provide sufficient energy to break down the solute-solute interactions and promote solvation.
-
-
Step 3: Apply Gentle Heat.
-
As a secondary measure, gently warm the solution while stirring.[6] Do not boil. Allow the solution to cool to room temperature to ensure the compound remains in solution, as precipitation can occur upon cooling if you have created a supersaturated solution.
-
-
Step 4: Re-evaluate the Solvent.
-
Confirm you are using a suitable aqueous buffer. The ionic strength and components of the buffer can sometimes influence the solubility of the drug.
-
Quantitative Data
The solubility of amphetamine is highly dependent on its chemical form and the properties of the solvent system. Below is a summary of available data.
| Form of Amphetamine | Solvent | Temperature (°C) | pH | Solubility | Reference |
| Amphetamine (Freebase) | Water | Room Temp. | Alkaline | Slightly Soluble / Insoluble | [1][2][3] |
| Amphetamine (Freebase) | Alcohol, Ether | Room Temp. | N/A | Soluble | [2][3] |
| Amphetamine Sulfate | Water | Room Temp. | 5-6 (for 10% soln) | Freely Soluble (approx. 1:9 w/v) | [3] |
| Amphetamine Sulfate | Alcohol | Room Temp. | N/A | Slightly Soluble (approx. 1:500 w/v) | [3] |
| d-Amphetamine Hemisulfate | Water | Room Temp. | N/A | Soluble | |
| d-Amphetamine Hemisulfate | Ethanol | Room Temp. | N/A | Soluble |
Experimental Protocols
Protocol: Determining Equilibrium Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[8][9]
1. Materials:
-
Amphetamine salt (crystalline powder)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
2. Methodology:
-
Add an excess amount of the amphetamine salt to a vial. This is critical to ensure a saturated solution is formed.[9]
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[8]
-
After incubation, allow the vials to rest so that the excess solid can sediment.
-
Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifuging the samples at high speed.[9]
-
Carefully remove an aliquot of the clear supernatant. For added certainty, the supernatant can be filtered through a syringe filter to remove any remaining microscopic particles.[8]
-
Dilute the supernatant with the buffer to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
Visualizations
Caption: Workflow for preparing an aqueous solution of amphetamine salt.
References
- 1. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. D/L-AMPHETAMINE HYDROCHLORIDE | 300-62-9 [chemicalbook.com]
- 3. Amphetamine [drugfuture.com]
- 4. Free base - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Variability in Amphetamine-Induced Locomotor Activity
Welcome to the technical support center for researchers utilizing animal models to study amphetamine-induced locomotor activity. This resource provides troubleshooting guidance and frequently asked questions to help you minimize experimental variability and enhance the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in amphetamine-induced locomotor activity studies?
A1: Variability in these studies can stem from several factors, broadly categorized as:
-
Biological Factors: Inherent differences among animals, such as genetic background, sex, and hormonal status (e.g., estrous cycle in females), can significantly influence their response to amphetamines.[1][2]
-
Environmental Factors: The animal's housing conditions, including the level of environmental enrichment, can alter both baseline activity and drug response.[3][4][5] The testing environment itself, such as lighting and noise levels, also plays a crucial role.[6][7]
-
Procedural Factors: Inconsistent handling techniques, insufficient habituation to the testing apparatus, and order effects in the experimental design are major contributors to data variability.[8][9][10]
Q2: How does animal handling affect locomotor activity results?
A2: Improper or inconsistent handling is a significant source of stress for laboratory animals, which can be a confounding factor in behavioral experiments.[9] Techniques like picking mice up by their tails can induce anxiety and alter their natural exploratory behavior in the testing apparatus.[8] Conversely, using non-aversive methods like tunnel handling or cupped hands can reduce stress, leading to more reliable and reproducible behavioral data.[8][11][12]
Q3: Why is habituation to the testing environment important?
A3: Placing an animal in a novel environment naturally elicits exploratory behaviors and can induce anxiety, which can mask the specific effects of the drug being studied.[6] A habituation period allows the animal to acclimate to the testing chamber, reducing novelty-induced activity to a stable baseline. This ensures that the observed changes in locomotor activity following drug administration are more directly attributable to the pharmacological effects of the amphetamine.
Q4: Can the estrous cycle in female rodents affect the results?
A4: Yes, the estrous cycle has a significant impact on the behavioral and neurochemical responses to amphetamine. Studies have shown that amphetamine-stimulated dopamine release in the striatum is greater in female rats during the estrus phase compared to the diestrus phase.[1] This hormonal influence can lead to variations in locomotor activity and stereotyped behaviors, making it a critical variable to control for in studies using female animals.[1]
Q5: What is a counterbalanced design and why is it recommended?
A5: A counterbalanced design is a technique used to control for order effects, which can occur when participants are exposed to multiple conditions.[13] In the context of locomotor studies, if animals are tested under different drug doses or conditions, the order in which they experience these conditions can influence their behavior (e.g., due to sensitization or habituation). Counterbalancing involves administering the different conditions in different orders across subjects to distribute any order effects evenly, thus preventing them from systematically biasing the results.[13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during amphetamine-induced locomotor activity experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline locomotor activity across animals. | 1. Insufficient habituation to the testing environment. 2. Stress induced by handling. 3. Inconsistent environmental conditions (e.g., lighting, noise). | 1. Increase the duration of the habituation period before drug administration. 2. Implement a consistent, low-stress handling protocol (see detailed protocol below).[8][12] 3. Ensure uniform and stable lighting and minimize auditory disturbances in the testing room.[6] |
| Inconsistent or paradoxical responses to amphetamine (e.g., decreased activity at doses expected to increase it). | 1. Genetic background of the animal strain.[2] 2. Sex differences and, in females, the phase of the estrous cycle.[1] 3. The animal's housing conditions (enriched vs. impoverished).[4] | 1. Be aware of the known responses of your specific rodent strain to psychostimulants.[2][15] 2. For mixed-sex studies, analyze data for males and females separately. For female-only studies, monitor the estrous cycle and either test all animals in the same phase or counterbalance the phases across experimental groups.[1] 3. Standardize housing conditions and report them in your methodology. |
| Data shows a progressive increase or decrease in activity over the course of the experiment that is independent of the drug effect. | 1. Order effects (e.g., sensitization to the drug or testing procedure). 2. Circadian rhythm effects. | 1. Implement a counterbalanced experimental design where the order of treatments is varied across subjects.[13][14] 2. Conduct all behavioral testing at the same time of day to control for circadian variations in activity.[16] |
| High within-subject variability across repeated trials with the same treatment. | 1. Inconsistent drug administration (e.g., injection technique). 2. Fluctuations in the testing environment. | 1. Ensure all personnel are thoroughly trained in consistent and accurate drug administration techniques. 2. Automate data collection with video-tracking software to ensure objective and continuous measurement.[16][17] Maintain a stable and controlled testing environment. |
Experimental Protocols
Protocol 1: Low-Stress Animal Handling for Habituation and Testing
This protocol is adapted from methods shown to reduce anxiety and improve data reliability.[9][11][12]
-
Habituation to Handling (3-5 days prior to experiment):
-
For 3-5 consecutive days leading up to the experiment, handle each animal for approximately 2-3 minutes daily.
-
Tunnel Handling: Place a polycarbonate tunnel in the home cage and guide the mouse into it. Use the tunnel to lift the animal out of the cage and transport it.
-
Cupped Hand Handling: If tunnel handling is not feasible, gently scoop the animal up with cupped hands. Avoid picking the animal up by the tail.[8]
-
Allow the animal to freely explore your hands. This process habituates the animal to the experimenter, reducing handling-induced stress.[11]
-
-
Transfer to Testing Apparatus:
-
On the day of the experiment, use the same low-stress method (tunnel or cupped hands) to transfer the animal from its home cage to the locomotor activity chamber.
-
Protocol 2: Habituation and Locomotor Activity Measurement
-
Apparatus Preparation:
-
Habituation Phase:
-
Gently place the animal into the center of the open field or locomotor activity chamber.
-
Allow the animal to explore the apparatus freely for a period of 30-60 minutes to establish a stable baseline of activity. The exact duration should be determined during pilot studies.
-
-
Drug Administration:
-
After the habituation period, briefly remove the animal, administer the amphetamine or vehicle injection, and immediately return it to the chamber. The method of injection (e.g., intraperitoneal) should be consistent across all animals.
-
-
Data Collection Phase:
Visualizations
Experimental Workflow for Minimizing Variability
Caption: Workflow for reducing variability in locomotor studies.
Simplified Dopaminergic Signaling Pathway
References
- 1. Estrous cycle-dependent variation in amphetamine-induced behaviors and striatal dopamine release assessed with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Environmental Enrichment on d-Amphetamine Self-Administration Following Nicotine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of environmental enrichment on amphetamine-stimulated locomotor activity, dopamine synthesis and dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental Enrichment Components Required to Reduce Methamphetamine-Induced Behavioral Sensitization in Mice: Examination of Behaviors and Neural Substrates [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Interactions of the estrous cycle, novelty, and light on female and male rat open field locomotor and anxiety-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 9. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Getting a handle on rat familiarization: The impact of handling protocols on classic tests of stress in Rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 12. Handling Techniques to Reduce Stress in Mice [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. [A novel method for continuously assessing the spatio-temporal properties of locomotor activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. b-neuro.com [b-neuro.com]
Technical Support Center: Troubleshooting Inconsistent Results in Amphetamine Self-Administration Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during amphetamine self-administration experiments, helping you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Category 1: Acquisition of Self-Administration
Question: My animals are not acquiring amphetamine self-administration. What are the potential causes and solutions?
Answer:
Failure to acquire self-administration is a common issue. Here’s a systematic approach to troubleshooting:
-
Catheter Patency: This is the most frequent cause. A non-patent catheter prevents the drug from being delivered, and thus, the animal cannot learn the association between the lever press and the reward.
-
Troubleshooting Steps:
-
Visual Inspection: Check the external part of the catheter for any visible kinks or blockages.
-
Patency Test: Before each session, flush the catheter with a small volume of sterile saline. You should observe a smooth infusion with no resistance. If there is resistance, the catheter is likely blocked. A common patency test involves administering a short-acting anesthetic like methohexital (0.1 mg/kg). If the animal quickly loses muscle tone, the catheter is patent.
-
Blood Aspiration: Gently try to aspirate blood into the catheter. The presence of blood indicates the catheter is in the vein. However, be cautious as this can also contribute to catheter blockage.
-
Catheter Replacement: If the catheter is blocked, it will need to be replaced.
-
-
-
Inappropriate Dose: The dose of amphetamine may be too low to be reinforcing or too high, causing aversive effects.
-
Troubleshooting Steps:
-
Review Literature: Ensure your chosen dose is within the range reported to be effective for acquisition in your specific strain of animal.
-
Dose-Response Curve: If acquisition is consistently failing, consider running a dose-response curve with a small cohort of animals to determine the optimal acquisition dose. A typical starting dose for rats is 0.1 mg/kg/infusion.
-
-
-
Motivational State: The animal's motivation to self-administer the drug can be influenced by various factors.
-
Troubleshooting Steps:
-
Food or Water Restriction: For initial training on a reinforcer like sucrose or food pellets, mild food or water restriction can increase motivation. Ensure this is done according to your institution's animal care guidelines.
-
Stress: High levels of stress can interfere with learning and reward processes. Handle animals gently and acclimate them to the experimental environment.
-
-
-
Procedural Issues:
-
Pre-training: Ensure animals are adequately trained to press a lever for a conventional reinforcer (e.g., sucrose pellets) before introducing the drug. This confirms they are capable of learning the operant response.
-
Session Length: Initial acquisition sessions may need to be longer to provide sufficient opportunity for the animal to associate the lever press with the drug infusion. A typical session length is 2 hours.
-
Category 2: Inconsistent Responding & High Variability
Question: My animals show high day-to-day variability in their amphetamine intake. What could be causing this?
Answer:
High variability is a significant challenge in self-administration studies. Several factors can contribute to this inconsistency:
-
Individual Differences: Animals, like humans, exhibit individual differences in their propensity to self-administer drugs. Some may be high responders while others are low responders.
-
Troubleshooting/Mitigation:
-
Screening: Some researchers screen animals for novelty-seeking or locomotor response to a novel environment, as these traits can correlate with drug-seeking behavior.
-
Group Sizes: Ensure your experimental groups are large enough to account for this inherent variability.
-
Data Analysis: Use appropriate statistical methods that can account for individual differences.
-
-
-
Environmental Factors:
-
Housing Conditions: Social isolation can be a stressor and may affect drug intake. Studies have shown that housing conditions can influence self-administration, though the effects can be complex and sometimes contradictory depending on the drug and species. For instance, one study found that isolated and group-housed rats both readily acquired amphetamine self-administration, while other research suggests social housing can have protective effects for females in methamphetamine self-administration.[1][2]
-
Stress: Exposure to stressors can significantly alter drug-seeking behavior.[3] Acute or chronic stress has been shown to increase the acquisition of psychostimulant self-administration and the motivation to take the drug.[3]
-
Mitigation: Maintain a consistent and low-stress environment for the animals. Avoid loud noises, sudden changes in light cycles, and inconsistent handling.
-
-
-
Catheter Partial Blockage: A partially patent catheter can lead to inconsistent drug delivery, resulting in fluctuating response rates.
-
Troubleshooting: Regularly check catheter patency as described in the previous section.
-
Category 3: Dose-Response Curve Issues
Question: I am not observing a classic inverted "U" shaped dose-response curve for amphetamine self-administration. What could be the problem?
Answer:
The inverted "U" shaped dose-response curve is a hallmark of reinforcing drugs. Deviations from this pattern can indicate experimental issues.
-
Floor Effects (Low Responding at All Doses):
-
Cause: This can occur if all tested doses are too low to be reinforcing or if there is a general issue with acquisition (see Category 1).
-
Solution: Test a wider range of doses, including higher concentrations. Ensure catheter patency and proper acquisition training.
-
-
Ceiling Effects (High Responding at All Doses):
-
Cause: This may happen if all tested doses are on the ascending limb of the dose-response curve and the peak has not been reached. It can also be a sign of non-specific hyperactivity.
-
Solution: Include higher doses in your study to capture the descending limb of the curve. Analyze the pattern of responding; reinforcing effects should lead to a stable pattern of intake, whereas hyperactivity might result in more erratic lever pressing.
-
-
Lack of a Descending Limb:
-
Cause: At high doses, the aversive or motor-impairing effects of amphetamine should lead to a decrease in self-administration. If this is not observed, it could be that the doses tested are not high enough.
-
Solution: Test higher doses until a decrease in responding is observed. Be mindful of the potential for toxicity at very high doses.
-
Data Presentation
Table 1: Hypothetical Data on the Effect of Housing Conditions on Amphetamine Self-Administration
| Housing Condition | Number of Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Isolated Housing | 15.2 ± 1.8 | 125.6 ± 10.3 | 10.1 ± 2.5 |
| Paired Housing | 10.8 ± 1.5 | 98.2 ± 8.9 | 8.7 ± 2.1 |
Note: This table presents hypothetical data for illustrative purposes, reflecting findings that social housing may reduce amphetamine intake.
Table 2: Example of a Dose-Response Study for Amphetamine Self-Administration in Rats
| Amphetamine Dose (mg/kg/infusion) | Number of Infusions (Mean ± SEM) |
| 0.01 | 3.5 ± 0.8 |
| 0.03 | 8.2 ± 1.2 |
| 0.1 | 14.7 ± 1.9 |
| 0.3 | 9.1 ± 1.5 |
| 1.0 | 4.3 ± 0.9 |
Note: This table illustrates a typical inverted "U" shaped dose-response curve.
Experimental Protocols
Detailed Protocol for Intravenous Amphetamine Self-Administration in Rats
This protocol outlines the key steps for establishing and maintaining amphetamine self-administration in rats.
-
Animal Surgery and Catheter Implantation:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Catheterization: Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter, typically made of silicone tubing, is passed subcutaneously to exit on the animal's back.
-
Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least 5-7 days. During recovery, flush the catheters daily with heparinized saline to maintain patency.
-
-
Acquisition of Self-Administration:
-
Apparatus: Use standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
-
Pre-training (Optional but Recommended): Train the rats to press a lever for a food or sucrose reward on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward). This helps to shape the lever-pressing behavior.
-
Amphetamine Self-Administration:
-
Place the rat in the operant chamber for a 2-hour session daily.
-
Connect the rat's catheter to the infusion pump via a tether and swivel system that allows for free movement.
-
A press on the "active" lever will result in an intravenous infusion of d-amphetamine (e.g., 0.1 mg/kg delivered over 5 seconds). Each infusion should be paired with a cue light presentation.
-
A press on the "inactive" lever will have no programmed consequences.
-
Continue daily sessions until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
-
Dose-Response Determination:
-
Once a stable baseline is established at the training dose, the dose of amphetamine can be varied across sessions.
-
Test a range of doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) in a counterbalanced order to determine the full dose-response curve.
-
Mandatory Visualization
References
Technical Support Center: Amphetamine Sample Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling amphetamine samples to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause amphetamine degradation during storage?
A1: The stability of amphetamine samples can be influenced by several factors, including storage time, temperature, and the purity of the sample.[1][2] Studies have shown that storage time is a critical variable affecting the purity of amphetamine.[3] While one study indicated that storage conditions (refrigerated vs. environmental) and the original purity of the sample did not have a statistically significant effect on degradation over 32 months, another study found that impurity profiles are susceptible to various storage conditions.[2][3] Additionally, photochemical processes and microbial metabolism can contribute to degradation, with some stereoselectivity observed.[4][5]
Q2: What are the recommended storage temperatures for amphetamine samples?
A2: For long-term stability, storing amphetamine samples at or below freezing temperatures is recommended. In a study on the stability of amphetamine in urine, samples were stable for up to 24 months when stored at 4°C and -20°C. Another study investigating seized amphetamine samples compared "Environmental" (22.14°C) and "Refrigerated" (4.7°C) conditions and found that while degradation occurred in both, the primary influencing factor over 32 months was time rather than temperature.[3] However, for preserving the integrity of impurity profiles, colder temperatures are generally advisable.[1][2]
Q3: How long can I store my amphetamine samples before significant degradation occurs?
A3: The permissible storage duration depends on the storage conditions and the acceptable level of degradation for your specific application. One study observed a purity loss of 1.59% at 12 months, 2.34% at 24 months, and 6.43% at 32 months for seized amphetamine samples, noting that the changes at 12 and 24 months were within the error rate of the analytical technique.[3] For amphetamine in sterile urine, no significant loss was observed over 24 months at 4°C and -20°C. It is crucial to establish a stability testing protocol for your specific sample matrix and storage conditions.
Q4: Does the presence of solvents affect the stability of amphetamine?
A4: Yes, the presence of solvents can impact the stability of amphetamine impurity profiles. A study examined the influence of methanol on the stability of amphetamine profiles and found that it was a contributing factor to changes over a 12-month period.[1][2] Therefore, if samples are stored in solution, the choice of solvent and its potential interactions with the analyte should be carefully considered.
Q5: What are the primary degradation products of amphetamine?
A5: The metabolic degradation of amphetamine in biological systems primarily occurs through aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation, catalyzed mainly by the CYP2D6 enzyme.[6][7] This results in metabolites such as 4-hydroxyamphetamine, 4-hydroxynorephedrine, hippuric acid, benzoic acid, and benzyl methyl ketone.[6] In environmental samples, microbial degradation can also occur.[4][5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent results between analyses of the same sample over time. | Sample degradation due to improper storage. | Review and optimize storage conditions. Store samples at -20°C or lower, protected from light, and in airtight containers. For solutions, use a solvent that has been validated for stability with amphetamine. |
| Changes in the impurity profile affecting quantification. | Re-validate your analytical method to ensure it is stability-indicating. Monitor the appearance of new peaks or changes in the relative abundance of known impurities in your chromatograms. | |
| Loss of sample purity detected in a recent analysis. | Extended storage duration. | Refer to your initial stability data to determine the expected degradation rate. If the loss is greater than anticipated, investigate other potential contributing factors. |
| Exposure to elevated temperatures or light. | Ensure that all personnel handling the samples are aware of the proper storage requirements. Use amber vials or store samples in the dark to prevent photodegradation. | |
| Unexpected peaks appearing in chromatograms of stored samples. | Formation of degradation products. | Attempt to identify the new peaks using mass spectrometry or by comparing with reference standards of known amphetamine metabolites and degradation products. |
| Contamination of the sample or analytical system. | Analyze a blank solvent and a freshly prepared standard to rule out system contamination. Review sample handling procedures to minimize the risk of external contamination. |
Data on Amphetamine Stability
Table 1: Purity Loss of Seized Amphetamine Samples Over Time [3]
| Storage Time (Months) | Mean Purity Loss (%) |
| 12 | 1.59 |
| 24 | 2.34 |
| 32 | 6.43 |
Note: The study concluded that the purity loss at 12 and 24 months was not statistically significant as it fell within the error rate of the analytical technique.
Table 2: Stability of Amphetamine in Urine Under Different Storage Conditions
| Storage Condition | Duration | Observation |
| 37°C | 7 days | No significant loss |
| 4°C | 24 months | No significant loss |
| -20°C | 24 months | No significant loss |
| Three freeze-thaw cycles | - | No significant loss |
Experimental Protocols
Protocol 1: Stability Testing of Amphetamine Samples
This protocol outlines a general procedure for assessing the stability of amphetamine samples under different storage conditions, based on principles from cited literature.[3]
-
Sample Preparation:
-
Prepare a homogenous batch of your amphetamine sample (e.g., in a specific matrix like urine or as a solid).
-
Divide the batch into multiple aliquots in appropriate storage containers (e.g., amber glass vials).
-
-
Storage Conditions:
-
Store aliquots under various conditions to be tested. Recommended conditions include:
-
Refrigerated: 4°C ± 2°C
-
Frozen: -20°C ± 5°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH (for solid samples)
-
Photostability: In a photostability chamber
-
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis. For a long-term study, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points might be 0, 1, 3, and 6 months.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as GC-MS or LC-MS/MS, to quantify the amphetamine concentration and monitor for degradation products.
-
-
Data Analysis:
-
Compare the concentration of amphetamine at each time point to the initial concentration (time 0).
-
Calculate the percentage of degradation.
-
Analyze for the presence and growth of any degradation product peaks.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Amphetamine Quantification
This is a generalized GC-MS method for the quantification of amphetamine, as described in a study on seized samples.[3]
-
Sample Preparation:
-
Accurately weigh the amphetamine sample.
-
Dissolve the sample in a known volume of methanol (GC grade).
-
If necessary, perform a derivatization step (e.g., with an acylating agent) to improve chromatographic properties, though this was not specified in the referenced protocol.
-
-
GC-MS Instrument and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split mode (e.g., 10:1), temperature 290°C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Initial temperature of 100°C held for 5 min, then ramp at 40°C/min to a final temperature of 220°C.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Acquire in either full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of amphetamine.
-
Integrate the peak area of the amphetamine peak in the samples and compare it to the calibration curve to determine the concentration.
-
Visualizations
Caption: Metabolic degradation pathways of amphetamine.
Caption: Workflow for an amphetamine stability study.
References
- 1. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Low-Concentration Amphetamine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of amphetamine.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows.
Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis
Question: My chromatogram for amphetamine analysis using GC-MS shows significant peak tailing and poor resolution, especially at low concentrations. What are the potential causes and solutions?
Answer:
Poor peak shape in GC-MS analysis of amphetamines is a common issue, often stemming from the polar nature of the amino group. Here’s a systematic approach to troubleshooting:
-
Cause: Inadequate Derivatization: Amphetamine, being a primary amine, can interact with active sites in the GC system (injector, column), leading to tailing. Derivatization is crucial to block these active sites.[1]
-
Solution: Ensure your derivatization reaction with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA) goes to completion.[1] Optimize reaction conditions such as temperature and time. For instance, with MSTFA, a common procedure involves heating the sample with the reagent at 70°C for 10-20 minutes.
-
-
Cause: Active Sites in the GC System: Even with derivatization, active sites in the injector liner or on the column can cause issues.
-
Solution:
-
Use a deactivated injector liner with glass wool.
-
Employ a highly inert GC column, such as an Rxi-5Sil MS, which is designed to reduce phase bleed and interaction with active compounds.[1]
-
Regularly condition your column according to the manufacturer's instructions.
-
-
-
Cause: Column Bleed: Harsh derivatization reagents can damage the stationary phase of the column over time, leading to increased bleed and poor peak shape.[1]
-
Solution: Use a robust column designed to withstand harsh reagents.[1] Monitor column performance with regular quality control checks.
-
Issue 2: Low Signal Intensity and Poor Sensitivity in LC-MS/MS
Question: I am struggling to achieve the desired limit of detection (LOD) for amphetamine using LC-MS/MS. The signal intensity is consistently low. How can I improve sensitivity?
Answer:
Low sensitivity in LC-MS/MS methods for amphetamine can be attributed to several factors, from sample preparation to instrument settings.
-
Cause: Inefficient Sample Extraction and Cleanup: Matrix components from biological samples (e.g., urine, plasma) can interfere with ionization, causing ion suppression and reducing signal intensity.
-
Solution:
-
Solid-Phase Extraction (SPE): Employ a robust SPE method to remove interfering substances. Molecularly Imprinted Polymer (MIP) SPE cartridges can offer high selectivity for amphetamine and related compounds, leading to cleaner extracts and reduced ion suppression.
-
Liquid-Liquid Extraction (LLE): Optimize the pH and solvent selection for LLE to ensure efficient extraction of amphetamine from the sample matrix.
-
-
-
Cause: Suboptimal Ionization: Amphetamine is a basic compound, and its ionization efficiency is highly dependent on the mobile phase pH.
-
Solution:
-
Use a mobile phase with a pH that promotes the formation of protonated molecules ([M+H]+). Typically, acidic mobile phases (e.g., with formic acid or ammonium formate) are used.
-
Optimize electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flow rates, to maximize the signal for your specific analyte and flow rate.
-
-
-
Cause: Poor Chromatographic Resolution: Co-elution with matrix components can lead to ion suppression.
-
Solution:
-
Adjust the gradient profile and mobile phase composition to achieve better separation of amphetamine from the sample matrix.
-
Consider using a column with a different stationary phase chemistry.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: My quantitative results for low-concentration amphetamine samples are not reproducible between runs. What could be causing this variability?
Answer:
Inconsistent results can be frustrating and point to a lack of control over one or more experimental parameters.
-
Cause: Variability in Sample Preparation: Manual sample preparation steps, especially LLE or SPE, can introduce variability.
-
Solution:
-
Use an internal standard (IS), such as a deuterated analog of amphetamine (e.g., amphetamine-d11), to compensate for variations in extraction efficiency and matrix effects.[2] The IS should be added at the beginning of the sample preparation process.
-
Automate sample preparation steps where possible to improve consistency.
-
-
-
Cause: Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent results.
-
Solution:
-
Ensure the LC system is delivering a stable and reproducible gradient.
-
Regularly clean the MS ion source to prevent contamination buildup, which can affect sensitivity and stability.
-
Perform regular calibration and tuning of the mass spectrometer.
-
-
-
Cause: Degradation of Analytes or Reagents: Amphetamine may be unstable under certain conditions, and derivatization reagents can degrade over time.
-
Solution:
-
Store standards and samples at appropriate temperatures (typically ≤ -20°C).
-
Prepare fresh working solutions of standards and reagents regularly.
-
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for amphetamine analysis?
A1: For GC-MS analysis, derivatization is highly recommended to improve chromatographic performance and sensitivity by reducing the polarity of the amphetamine molecule.[1] For LC-MS/MS, derivatization is not always necessary as the analysis is performed in the liquid phase.[3] However, chiral derivatization can be employed to separate amphetamine enantiomers on a standard C18 column.[2]
Q2: How can I differentiate between d- and l-amphetamine isomers?
A2: Distinguishing between d- and l-amphetamine is crucial, as the d-isomer is the more potent and commonly abused form.[2]
-
Chiral Chromatography: The most direct method is to use a chiral column in either GC or LC systems. These columns have a stationary phase that can stereoselectively interact with the enantiomers, allowing for their separation.
-
Chiral Derivatization: An alternative approach is to use a chiral derivatizing agent, which reacts with both enantiomers to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral (achiral) column.[2][4]
Q3: What are the common matrix effects observed in amphetamine analysis in urine, and how can they be mitigated?
A3: The primary matrix effect in urine analysis is ion suppression in LC-MS/MS, caused by co-eluting endogenous compounds that interfere with the ionization of amphetamine.
-
Mitigation Strategies:
-
Effective Sample Cleanup: As mentioned in the troubleshooting guide, SPE (especially with selective phases like MIPs) or LLE is critical.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the target concentration is high enough, as it reduces the concentration of matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[2]
-
Q4: What are the advantages of using LC-MS/MS over GC-MS for amphetamine analysis?
A4: Both techniques have their merits, but LC-MS/MS is often preferred in high-throughput settings.
-
LC-MS/MS Advantages:
-
No Derivatization Required: This simplifies sample preparation and reduces analysis time.[3]
-
Higher Throughput: Faster analysis times are often achievable.
-
Suitable for a Wider Range of Compounds: LC-MS/MS can analyze a broader range of compounds, including those that are not volatile or thermally stable enough for GC.
-
-
GC-MS Advantages:
-
High Chromatographic Resolution: GC can provide very sharp peaks and excellent separation.
-
Robust and Well-Established: GC-MS methods for amphetamine are well-documented and widely used.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Amphetamine Detection
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 50–5000 ng/mL (in urine)[2] | Up to approx. 3000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 2.5 – 43.0 pg/mL (with SupelMIP SPE) | Not explicitly stated in reviewed sources, but sensitive methods are available. |
| Sample Preparation | SPE, LLE, or "dilute-and-shoot" | Derivatization followed by LLE |
| Derivatization | Optional (can be used for chiral separation)[2] | Generally required[1] |
| Common Internal Standards | Amphetamine-D11, Methamphetamine-D11[2] | Deuterated amphetamine analogues |
Experimental Protocols
Protocol 1: Amphetamine Analysis in Urine using LC-MS/MS with Derivatization for Chiral Separation
This protocol is based on a method for separating d- and l-amphetamine enantiomers.[2]
-
Sample Preparation:
-
Pipette 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of a working internal standard solution (e.g., 20 µg/mL (±)-amphetamine-D11 in water).
-
Add 20 µL of 1M Sodium Bicarbonate (NaHCO₃) and vortex for 10 seconds.
-
-
Derivatization:
-
Add 100 µL of 0.1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Vortex the mixture and heat at 45°C for 1 hour.
-
Allow the samples to cool to room temperature.
-
Add 40 µL of 1M Hydrochloric Acid (HCl) in water and vortex.
-
Evaporate the sample to dryness under a stream of nitrogen at 45°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in an appropriate volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A standard C18 column (e.g., Raptor C18).[2]
-
Mobile Phase: A gradient of water and methanol with a suitable modifier (e.g., formic acid or ammonium formate).
-
Injection Volume: 5-10 µL.
-
MS Detection: Use electrospray ionization in positive mode (ESI+) and monitor for the specific precursor-to-product ion transitions for the derivatized amphetamine and internal standard.
-
Protocol 2: Amphetamine Analysis using GC-MS with MSTFA Derivatization
This protocol is a general guideline for the silylation of amphetamine for GC-MS analysis.
-
Sample Preparation (after extraction):
-
Ensure the sample extract containing amphetamine is evaporated to dryness.
-
-
Derivatization:
-
Add 270 µL of MSTFA to approximately 1 mg of the dried sample residue (or 25 µL of MSTFA-d9 for ~10 µg of sample for mass shift analysis).
-
Heat the mixture at 70°C for 10 minutes.
-
Add 30 µL of pyridine and heat for another 10 minutes at 70°C.
-
If necessary, dilute the solution with a suitable solvent like chloroform.
-
-
GC-MS Analysis:
-
GC Column: A low-bleed, inert column such as an SLB-5ms or Rxi-5Sil MS.[1]
-
Injector Temperature: Typically 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a final temperature of around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use electron ionization (EI) and monitor for characteristic fragment ions of the TMS-amphetamine derivative (e.g., m/z 192).
-
Visualizations
Caption: LC-MS/MS experimental workflow for amphetamine analysis.
Caption: Logical relationship for troubleshooting low sensitivity.
References
Technical Support Center: Managing Amphetamine-Induced Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects associated with long-term amphetamine administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in long-term amphetamine studies with rodents?
A1: Long-term administration of amphetamines in rodent models can lead to a range of side effects, including:
-
Weight Loss and Appetite Suppression: Amphetamines are known to decrease food intake and body weight.[1][2][3] This is a critical factor to monitor, especially in studies where maintaining a stable body weight is important for other experimental parameters.
-
Cardiovascular Complications: Chronic amphetamine use can lead to cardiovascular issues such as hypertension, tachycardia (increased heart rate), and in some cases, cardiomyopathy.[4][5][6][7][8]
-
Neurotoxicity and Oxidative Stress: High doses or prolonged use of amphetamines can be neurotoxic, particularly to dopamine neurons.[9][10][11] This is often associated with increased oxidative stress in the brain.[12][13]
-
Behavioral Abnormalities: Researchers may observe increased aggression, repetitive or obsessive behaviors, and psychosis-like symptoms (e.g., stereotypy, deficits in pre-pulse inhibition).[14][15][16][17][18]
-
Sensitization: Repeated amphetamine administration can lead to behavioral sensitization, where the locomotor-activating effects of the drug become more pronounced over time.[19][20]
Q2: How can I mitigate weight loss in my animal cohort during a long-term amphetamine study?
A2: Managing weight loss is crucial for the health and welfare of the animals and the validity of the study. Consider the following strategies:
-
Provide Highly Palatable Food: Supplementing the standard chow with highly palatable, energy-dense food can help increase caloric intake.[1]
-
Monitor Food and Water Intake Daily: Closely track consumption to identify animals that may require intervention.
-
Adjust Dosing Schedule: Administering amphetamine during the animal's active phase (dark cycle for rodents) may have a different impact on feeding behavior compared to administration during the inactive phase.[2]
-
Consider Drug Holidays: If the experimental design allows, scheduled breaks from drug administration may permit recovery of body weight.
Q3: Are there any non-pharmacological methods to reduce the adverse effects of chronic amphetamine exposure?
A3: Yes, environmental enrichment has been shown to be a powerful non-pharmacological intervention.[19][20][21][22][23] Enriching the housing conditions of the animals can:
-
Attenuate the development of behavioral sensitization.[19][20]
-
Protect against some of the neurochemical changes induced by the drug.[21]
Q4: What pharmacological agents can be co-administered to counteract amphetamine-induced side effects?
A4: Several pharmacological agents have been investigated for their potential to mitigate amphetamine's adverse effects:
-
Mood Stabilizers: Lithium and valproate have shown neuroprotective effects against amphetamine-induced oxidative stress.[12][13]
-
NMDA Receptor Antagonists: Compounds like dizocilpine (MK-801) and LY274614 can protect against the neurotoxic effects of amphetamines on dopamine neurons.[24]
-
Antipsychotics: While not a primary strategy for managing side effects in research unless studying psychosis models, antipsychotics that block dopamine D2 receptors can counteract amphetamine-induced psychosis-like behaviors.[17]
Troubleshooting Guides
Problem 1: Excessive Weight Loss and Decreased Food Intake
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Anorectic effects of amphetamine | Provide a supplementary diet of highly palatable, high-calorie food. | Increased caloric intake and stabilization or gain in body weight. |
| Dehydration | Ensure easy access to water bottles and monitor for signs of dehydration (e.g., skin tenting). Consider providing a hydrogel pack. | Maintained hydration status. |
| Dosing time | If possible within the study design, shift amphetamine administration to the beginning of the animal's active (dark) cycle. | Potential for less disruption of the primary feeding period. |
Problem 2: Increased Aggression and Agitation in Group-Housed Animals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Amphetamine-induced irritability and aggression | Implement environmental enrichment to provide more complex and engaging housing.[16] | Reduced aggression and stress-related behaviors. |
| Overcrowding | Ensure housing density meets or is below the recommended guidelines. | Decreased social stress and aggression. |
| Individual differences in drug response | If aggression persists and leads to injury, consider single housing for the aggressive animal. | Prevention of injury to other animals in the cohort. |
Problem 3: Signs of Cardiovascular Distress (e.g., abnormal heart rate)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sympathomimetic effects of amphetamine | Monitor heart rate and blood pressure if feasible. Reduce the dose of amphetamine if the experimental design allows and cardiovascular parameters are severely abnormal. | Normalization of cardiovascular parameters. |
| Pre-existing conditions | Ensure animals are healthy and free from cardiovascular issues before starting the study. | Reduced likelihood of severe adverse cardiovascular events. |
Experimental Protocols
Environmental Enrichment Protocol
This protocol is based on methodologies shown to mitigate some of the adverse effects of chronic amphetamine exposure.[19][20][21][23]
Objective: To provide a more stimulating and complex living environment for rodents to reduce stress and the negative behavioral impacts of long-term amphetamine administration.
Materials:
-
Large cages
-
Running wheels
-
Tunnels and tubes of various sizes and materials (e.g., PVC, cardboard)
-
Climbing objects (e.g., ladders, blocks)
-
Nesting material (e.g., shredded paper, cotton squares)
-
Novel objects (e.g., small toys, different textured items) - changed regularly
Procedure:
-
Housing: House animals in larger cages than standard housing, either in social groups (if aggression is not an issue) or individually with ample enrichment.
-
Enrichment Items: Place a variety of enrichment items in the cage. A typical setup might include a running wheel, a tunnel, a climbing block, and nesting material.
-
Novelty: To maintain the stimulatory effect of the environment, change or rearrange the novel objects 2-3 times per week. Do not change all items at once to avoid causing stress.
-
Social Enrichment: If group housing is possible, this provides social stimulation. Monitor for any signs of aggression.
-
Duration: Animals should be housed in the enriched environment for the entire duration of the long-term study, including any acclimatization period before the start of amphetamine administration.
Pharmacological Mitigation of Neurotoxicity Protocol
This protocol provides a general framework for co-administering a neuroprotective agent with amphetamine, based on studies using NMDA receptor antagonists.[24]
Objective: To protect against amphetamine-induced depletion of striatal dopamine.
Materials:
-
d-amphetamine sulfate
-
LY274614 (or other NMDA receptor antagonist)
-
Vehicle for each drug (e.g., sterile saline)
-
Syringes and needles for injection
Procedure:
-
Animal Grouping: Divide animals into at least four groups: Vehicle + Vehicle, Vehicle + Amphetamine, LY274614 + Amphetamine, and LY274614 + Vehicle.
-
Pre-treatment: Administer LY274614 (e.g., 10 mg/kg, i.p.) or its vehicle. The pre-treatment time before amphetamine administration is critical and should be based on the pharmacokinetics of the specific antagonist. For LY274614, protection has been observed when given up to 8 hours before amphetamine.[24]
-
Amphetamine Administration: Administer amphetamine (e.g., 18.4 mg/kg, i.p.) or its vehicle at the designated time after the pre-treatment.
-
Monitoring: Observe animals for any acute adverse reactions.
-
Post-mortem Analysis: At the end of the study, brain tissue (specifically the striatum) can be collected to measure dopamine levels and assess neuroprotection.
Data Presentation
Table 1: Effect of Environmental Enrichment on Amphetamine-Induced Behaviors
| Behavioral Measure | Standard Housing + Amphetamine | Enriched Housing + Amphetamine | Reference |
| Locomotor Sensitization | Significant increase over time | Attenuated increase | [19][20] |
| Drug Self-Administration (low doses) | Higher rates of self-administration | Lower rates of self-administration | [23] |
| Conditioned Place Preference | Robust preference for drug-paired side | Reduced preference | [19] |
Table 2: Pharmacological Interventions to Mitigate Amphetamine Side Effects
| Side Effect | Intervention | Animal Model | Key Findings | Reference |
| Oxidative Stress | Lithium, Valproate | Rat | Reversed and prevented amphetamine-induced lipid peroxidation in the prefrontal cortex and hippocampus. | [12][13] |
| Neurotoxicity (Dopamine depletion) | LY274614 (NMDA antagonist) | Rat | Dose-dependently antagonized the prolonged depletion of dopamine in the striatum. | [24] |
Visualizations
Caption: Experimental workflow for a long-term amphetamine study with side effect management.
Caption: Amphetamine's mechanism and pathways for side effect mitigation.
References
- 1. Food consumption and weight gain after cessation of chronic amphetamine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of amphetamine on body weight and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How ADHD Medication Can Affect Your Weight [webmd.com]
- 4. Stimulant Drugs of Abuse and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Effects of Amphetamines on the Cardiovascular System: Review and Retrospective Analyses of Trends [ideas.repec.org]
- 6. Adverse Effects of Amphetamines on the Cardiovascular System: Review and Retrospective Analyses of Trends | Semantic Scholar [semanticscholar.org]
- 7. Methamphetamine‐related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Amphetamine use as a predictor of cardiovascular and cerebrovascular mortality and morbidity: a longitudinal cohort study of criminal justice clients [frontiersin.org]
- 9. Rat study reveals long-term effects of adolescent amphetamine abuse on the brain – News Bureau [news.illinois.edu]
- 10. The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, ‘Ecstasy’), methamphetamine and d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Effects of lithium and valproate on amphetamine-induced oxidative stress generation in an animal model of mania - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Amphetamine - Wikipedia [en.wikipedia.org]
- 16. Amphetamine-induced aggression is enhanced in rats pre-treated with the anabolic androgenic steroid nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 18. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 19. Environmental enrichment attenuates locomotor sensitization, but not in vitro dopamine release, induced by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Environmental Enrichment Components Required to Reduce Methamphetamine-Induced Behavioral Sensitization in Mice: Examination of Behaviors and Neural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scholars.uky.edu [scholars.uky.edu]
- 23. Effects of Environmental Enrichment on d-Amphetamine Self-Administration Following Nicotine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protection against amphetamine-induced neurotoxicity toward striatal dopamine neurons in rodents by LY274614, an excitatory amino acid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrochemical Detection of Amphetamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrochemical detection of amphetamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrochemical experiments for amphetamine detection.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Response | 1. Incorrect pH of the supporting electrolyte: Amphetamine oxidation is highly pH-dependent. At neutral or acidic pH, the signal can be very low or absent.[1] 2. Inappropriate potential window: The oxidation potential of amphetamine may be outside the scanned range. 3. Low analyte concentration: The concentration of amphetamine in the sample may be below the detection limit of the method. 4. Electrode surface is not properly activated or is fouled: A contaminated or inactive electrode surface will hinder electron transfer. | 1. Optimize the pH: Increase the pH of the supporting electrolyte. Alkaline conditions (pH 10-12) have been shown to significantly enhance the signal for amphetamine and methamphetamine detection.[1] 2. Adjust the potential window: Widen the potential window to ensure it covers the expected oxidation potential of amphetamine (typically between +0.6 V and +1.0 V vs. Ag/AgCl). 3. Concentrate the sample or use a more sensitive technique: Consider pre-concentration steps or switch to a more sensitive voltammetric technique like square wave voltammetry (SWV). 4. Clean and activate the electrode: Follow a rigorous cleaning protocol for the specific electrode material. For glassy carbon electrodes, polishing with alumina slurry is common. Electrochemical activation by cycling in the supporting electrolyte can also be effective. |
| Poorly Defined or Broad Peaks | 1. Slow electron transfer kinetics: The electrochemical reaction of amphetamine at the electrode surface may be sluggish. 2. High scan rate: Very high scan rates can lead to peak broadening. 3. Uncompensated solution resistance (iR drop): High solution resistance can distort the shape of the voltammogram. | 1. Use a modified electrode: Employing electrodes modified with nanomaterials like graphene or carbon nanotubes can enhance electron transfer kinetics and improve peak shape.[2] 2. Optimize the scan rate: Decrease the scan rate to allow for more complete electrochemical reaction at the electrode surface. 3. Increase supporting electrolyte concentration: A higher concentration of the supporting electrolyte will decrease the solution resistance. Ensure the reference electrode is placed close to the working electrode. |
| Shifting Peak Potentials | 1. Changes in pH: The oxidation potential of amphetamine is pH-dependent, and any fluctuation in the buffer's pH will cause the peak to shift. 2. Different electrode material or modification: The peak potential can vary significantly depending on the electrode material and any surface modifications. 3. Concentration effects: At high analyte concentrations, peak potentials can sometimes shift.[3] | 1. Maintain a constant and well-buffered pH: Use a reliable buffer system and verify the pH of your solutions before each experiment. 2. Be consistent with electrode usage: Use the same type of electrode and modification procedure for all comparative experiments. 3. Work within the linear dynamic range: Ensure your sample concentrations are within the linear range of your calibration curve to minimize concentration-dependent peak shifts. |
| Non-Reproducible Results | 1. Electrode surface fouling: Adsorption of oxidation products or other matrix components onto the electrode surface can passivate it, leading to inconsistent results.[4] 2. Inconsistent electrode preparation: Variations in electrode cleaning, polishing, or modification will lead to poor reproducibility. 3. Sample matrix effects: Components in the sample matrix (e.g., in biological fluids) can interfere with the measurement. | 1. Implement a regeneration step: Between measurements, apply a potential to clean the electrode surface or mechanically polish it. For disposable electrodes, use a new one for each measurement. 2. Standardize electrode preparation protocols: Develop and strictly follow a detailed standard operating procedure (SOP) for electrode preparation. 3. Employ sample pretreatment: Use techniques like filtration, dilution, or extraction to minimize matrix effects. |
| Interference from Other Compounds | 1. Presence of electroactive species with similar oxidation potentials: Compounds like ascorbic acid, uric acid, and dopamine are often present in biological samples and can have oxidation peaks that overlap with amphetamine. | 1. Use chemically modified electrodes: Modify the electrode surface with materials that can selectively interact with amphetamine or shift the oxidation potentials of interfering species. 2. Derivatization: Chemically derivatize amphetamine to create a product with a more distinct and easily detectable electrochemical signal.[5] 3. Optimize pH: Adjusting the pH can sometimes help to separate the voltammetric peaks of amphetamine and interfering compounds. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the electrochemical detection of amphetamine?
The optimal pH is typically in the alkaline range, often around pH 10 to 12.[1] In acidic or neutral solutions, the electrochemical signal for amphetamine is often weak or undetectable. It is crucial to experimentally optimize the pH for your specific electrode system and experimental conditions.
2. Which voltammetric technique is best for amphetamine detection?
While Cyclic Voltammetry (CV) is excellent for initial characterization and mechanistic studies, pulse techniques are generally more sensitive for quantitative analysis.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are highly recommended for their ability to minimize background charging currents and enhance the signal-to-noise ratio, leading to lower detection limits.[6][7] SWV is often faster than DPV.[7]
3. How does scan rate affect the measurement?
The scan rate influences both the peak current and the peak potential.
-
Peak Current: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. For an adsorption-controlled process, it is directly proportional to the scan rate.[8]
-
Peak Potential: An increase in scan rate often leads to a shift in the peak potential to more positive values for irreversible or quasi-reversible reactions.[9]
4. What are common interfering substances, and how can I mitigate their effects?
In biological samples, common interferents include ascorbic acid, uric acid, and dopamine, as their oxidation potentials can be close to that of amphetamine.
-
Mitigation Strategies:
-
Electrode Modification: Using modified electrodes can improve selectivity.
-
pH Optimization: Adjusting the pH can help in resolving the peaks.
-
Derivatization: Chemically modifying the amphetamine molecule can shift its oxidation potential away from those of interfering species.[5]
-
5. How can I prevent electrode fouling?
Electrode fouling is a common issue where oxidation products or other substances adsorb onto the electrode surface, reducing its activity.[4]
-
Prevention and Remediation:
-
Electrochemical Cleaning: Applying a specific potential waveform after each measurement can help to clean the electrode surface.
-
Mechanical Polishing: For non-disposable electrodes, polishing with alumina or diamond paste between experiments is effective.
-
Using Disposable Electrodes: Screen-printed electrodes (SPEs) are a good option for single-use applications to avoid fouling issues.
-
Surface Modification: Coating the electrode with a protective layer that prevents fouling while still allowing the analyte to reach the surface.
-
Data Presentation: Optimized Parameters for Amphetamine Detection
The following tables summarize typical optimized parameters for different voltammetric techniques used in amphetamine detection. Note that these are starting points, and optimization is recommended for each specific experimental setup.
Table 1: Optimized Parameters for Square Wave Voltammetry (SWV)
| Parameter | Typical Range | Optimized Value Example | Reference |
| pH | 7 - 12 | 12 | [1] |
| Step Potential (mV) | 1 - 10 | 5 | [1] |
| Amplitude (mV) | 10 - 50 | 25 | [1] |
| Frequency (Hz) | 10 - 100 | 10 | [1] |
Table 2: Optimized Parameters for Differential Pulse Voltammetry (DPV)
| Parameter | Typical Range | Optimized Value Example | Reference |
| pH | 9 - 12 | 10 | [3] |
| Pulse Amplitude (V) | 0.01 - 0.1 | 0.05 | [10] |
| Pulse Width (ms) | 20 - 100 | 50 | [11] |
| Scan Rate (mV/s) | 5 - 50 | 20 | [3] |
Table 3: Typical Parameters for Cyclic Voltammetry (CV)
| Parameter | Typical Range | Optimized Value Example | Reference |
| pH | 7 - 12 | 12 | [1] |
| Scan Rate (mV/s) | 10 - 200 | 100 | [1] |
| Potential Window (V) | -0.8 to +1.6 | -0.8 to +1.6 | [1] |
Experimental Protocols
Protocol for Cyclic Voltammetry (CV) of Amphetamine
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 1 minute to remove any attached alumina particles.
-
Dry the electrode with a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the polished working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode.
-
Add 10 mL of the supporting electrolyte (e.g., 0.1 M phosphate buffer solution at pH 12) to the cell.[1]
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Background Scan:
-
Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. Scan from an initial potential of -0.8 V to a switching potential of +1.6 V and back to -0.8 V at a scan rate of 100 mV/s.[1]
-
-
Analyte Measurement:
-
Add a known concentration of amphetamine standard solution to the electrochemical cell.
-
Stir the solution for a brief period to ensure homogeneity, then let it become quiescent.
-
Record the cyclic voltammogram under the same conditions as the background scan.
-
-
Data Analysis:
-
Determine the oxidation peak potential and peak current from the resulting voltammogram after background subtraction.
-
Protocol for Differential Pulse Voltammetry (DPV) of Amphetamine
-
Electrode and Cell Preparation: Follow steps 1-3 from the CV protocol. A pH of 10 is also commonly used for DPV.[3]
-
Instrument Setup:
-
Background Scan: Record the DPV of the supporting electrolyte.
-
Analyte Measurement:
-
Add the amphetamine sample to the cell.
-
Record the DPV.
-
-
Data Analysis:
-
The peak height in the differential pulse voltammogram is proportional to the concentration of amphetamine.
-
Protocol for Square Wave Voltammetry (SWV) of Amphetamine
-
Electrode and Cell Preparation: Follow steps 1-3 from the CV protocol, using a supporting electrolyte at pH 12.[1]
-
Instrument Setup:
-
Background Scan: Record the SWV of the supporting electrolyte.
-
Analyte Measurement:
-
Add the amphetamine sample to the cell.
-
Record the SWV.
-
-
Data Analysis:
-
The peak current in the square wave voltammogram is used for quantification.
-
Visualizations
Caption: A generalized workflow for electrochemical detection experiments.
Caption: A simplified troubleshooting logic tree for common issues.
Caption: Proposed electrochemical oxidation pathway of amphetamine.[1]
References
- 1. Electrochemical Rapid Detection of Methamphetamine from Confiscated Samples Using a Graphene-Based Printed Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano.uantwerpen.be [nano.uantwerpen.be]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing Square Wave Voltammetry Measurements via Electrochemical Analysis of the Non-Faradaic Potential Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Square Wave Voltammetry: A Comprehensive Guide - Macias Sensors [maciassensors.com]
- 7. benthamopen.com [benthamopen.com]
- 8. abechem.com [abechem.com]
- 9. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Effects of Amphetamine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of amphetamine (AMPH) and methamphetamine (METH), focusing on key markers of neuronal damage. The information presented is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
Both amphetamine and methamphetamine are potent central nervous system stimulants with recognized neurotoxic potential. However, a significant body of evidence indicates that methamphetamine exhibits a more pronounced neurotoxicity, particularly concerning dopaminergic and serotonergic systems. This guide will delve into the quantitative differences in their effects on dopamine and serotonin transporters, neuronal apoptosis, and the underlying mechanistic pathways.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes the key quantitative findings from comparative studies on the neurotoxicity of amphetamine and methamphetamine. It is important to note that experimental conditions, such as dosage, administration route, and animal model, can influence the observed outcomes.
| Neurotoxicity Marker | Amphetamine | Methamphetamine | Key Findings & References |
| Dopamine (DA) Release | Induces significant DA release. | Releases approximately 5 times more DA than amphetamine at physiological membrane potentials.[1][2] | METH is a more potent DA releaser, leading to higher synaptic DA concentrations. |
| DA Transporter (DAT) Function | Inhibits DAT-mediated DA clearance. | More efficiently inhibits DAT-mediated DA clearance than amphetamine.[1][2] | METH's greater inhibition of DA reuptake prolongs the presence of DA in the synapse. |
| Striatal DAT Density Reduction | Causes reductions in DAT density. | Chronic use is associated with significant reductions in DAT density, with reports of -23% in the caudate nucleus and -25% in the putamen in abstinent users.[3] | METH appears to induce a more substantial and persistent downregulation of DAT. |
| Serotonin Transporter (SERT) Depletion | Can lead to reductions in SERT levels. | Induces significant and long-lasting depletion of SERT. | While both affect SERT, METH is generally considered to have more profound effects on the serotonergic system. |
| Neuronal Apoptosis (Striatum) | Can induce apoptosis at high doses. | A single high dose (40 mg/kg) can induce apoptosis in approximately 25% of striatal neurons .[4] | METH demonstrates a potent ability to trigger programmed cell death in key brain regions. |
| Oxidative Stress | Induces oxidative stress. | Is more potent in inducing oxidative damage compared to d-amphetamine. | The greater DA release by METH contributes to higher levels of reactive oxygen species. |
Mechanisms of Neurotoxicity: A Comparative Overview
The neurotoxic effects of both amphetamine and methamphetamine are multifaceted, involving a cascade of cellular and molecular events. While they share common mechanisms, the magnitude of these effects often differs, with methamphetamine generally exhibiting a more severe impact.
Dopaminergic Neurotoxicity
The primary mechanism underlying the neurotoxicity of both drugs is their interaction with the dopamine system. Both are substrates for the dopamine transporter (DAT), leading to a reversal of its function and a massive efflux of dopamine into the synaptic cleft.[5] Methamphetamine, however, is a more potent substrate for DAT, resulting in a greater and more sustained increase in synaptic dopamine.[1][2] This excessive dopamine auto-oxidizes, generating reactive oxygen species (ROS) and leading to significant oxidative stress, which damages dopaminergic nerve terminals.
Serotonergic Neurotoxicity
Both amphetamines can also damage serotonin (5-HT) neurons, although methamphetamine is generally considered more toxic to this system. They are transported into serotonergic neurons via the serotonin transporter (SERT), leading to 5-HT release and subsequent depletion. This can result in long-term alterations in mood, sleep, and cognitive function.[6]
Neuronal Apoptosis
High doses of both drugs can trigger programmed cell death, or apoptosis, in various brain regions, including the striatum and cortex.[4] This process is mediated by the activation of caspase cascades, a family of proteases that execute cell death. The excessive dopamine and glutamate release, oxidative stress, and mitochondrial dysfunction induced by these stimulants all contribute to the initiation of apoptotic pathways.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in amphetamine-induced neurotoxicity and the experimental methods used to study them, the following diagrams are provided.
References
- 1. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Methamphetamine-induced striatal apoptosis in the mouse brain: Comparison of a binge to an acute bolus drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methamphetamine, d-amphetamine and p-chloroamphetamine induced neurotoxicity differentially effect impulsive responding on the stop-signal task in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating In-Vitro Models for Amphetamine Studies
For researchers, scientists, and drug development professionals, selecting and validating an appropriate in-vitro model is a critical first step in studying the multifaceted effects of amphetamine. This guide provides a comparative overview of commonly used in-vitro systems, detailing their performance across key validation assays and providing experimental protocols to support your research.
The complex pharmacology of amphetamine, a potent central nervous system stimulant, necessitates robust and reliable in-vitro models to dissect its mechanisms of action, neurotoxicity, and potential therapeutic applications. This guide compares four key in-vitro models: neuronal cell lines, primary neuronal cultures, brain slices, and cerebral organoids. The comparison focuses on their response to amphetamine across a panel of essential validation assays, including dopamine release, cytotoxicity, oxidative stress, receptor binding, and gene expression.
Comparative Performance of In-Vitro Models
The following tables summarize the quantitative performance of different in-vitro models in response to amphetamine exposure across various validation assays. It is important to note that direct comparative studies across all models are limited; therefore, the data presented is a synthesis of findings from multiple sources.
Table 1: Dopamine Release Assays
| In-Vitro Model | Amphetamine EC50 for Dopamine Release | Key Considerations |
| PC12 Cells | ~1.7 µM (for methamphetamine)[1] | Genetically amenable, but of rat pheochromocytoma origin. |
| Primary Striatal Neurons | 24-52 nM (for amphetamine analogs)[2] | More physiologically relevant than cell lines, but with higher variability. |
| Brain Slices (Striatum) | Not consistently reported in comparative studies | Preserves local synaptic circuitry. |
| Cerebral Organoids | Data not readily available in comparative format | Offers a 3D human-relevant model but with complex and variable neuronal populations. |
Table 2: Cytotoxicity Assays (LD50/IC50)
| In-Vitro Model | Amphetamine LD50/IC50 | Assay Type | Key Considerations |
| SH-SY5Y Cells | IC50 for ATP depletion: ~1.4 mM (for 4-FA, an amphetamine analog)[3] | ATP Assay | Human neuroblastoma cell line, widely used for neurotoxicity screening. |
| Primary Cortical Neurons | Not consistently reported in comparative studies | More sensitive to excitotoxicity than cell lines. | |
| Brain Slices | Not consistently reported in comparative studies | Viability can be assessed by measuring metabolic activity or LDH release. | |
| Cerebral Organoids | Data not readily available in comparative format | Challenges in assessing cell death in a complex 3D structure. |
Table 3: Oxidative Stress Assays
| In-Vitro Model | Key Findings with Amphetamine | Assay Type |
| SH-SY5Y Cells | Increased ROS levels, altered antioxidant enzyme activity.[4] | ROS production, GSH levels, SOD/CAT/GPx activity |
| Primary Neuronal Cultures | Increased markers of oxidative damage. | Lipid peroxidation, protein carbonylation |
| Brain Slices | Increased lipid and protein peroxidation.[5] | TBARS, protein carbonyl assays |
| Cerebral Organoids | Upregulation of genes associated with oxidative stress response. | Transcriptomic analysis |
Table 4: Dopamine Receptor Binding Assays
| In-Vitro Model | Amphetamine Ki for D2 Receptor | Key Considerations |
| SH-SY5Y Cells (expressing D2R) | Data not readily available in direct binding assays | Used to study downstream signaling of D2 receptor activation. |
| Primary Striatal Neurons | Not consistently reported in comparative studies | More representative of in-vivo receptor environment. |
| Brain Tissue Homogenates | Ki values for D2 agonists range from 0.1-0.4 nM (high affinity) to 4.6-26 nM (low affinity).[6] | Represents a mixed population of cell types and receptor states. |
| Cerebral Organoids | Data not readily available in comparative format | Potential for studying human-specific receptor pharmacology. |
Table 5: Gene Expression Analysis
| In-Vitro Model | Key Genes Modulated by Amphetamine |
| SH-SY5Y Cells | Upregulation of immediate early genes (e.g., c-fos). |
| Primary Striatal Neurons | Induction of c-fos and other activity-dependent genes. |
| Brain Slices | Changes in expression of genes related to synaptic plasticity and neuroinflammation. |
| Cerebral Organoids | Upregulation of genes involved in inflammation, apoptosis, and cytokine responses.[3] |
Experimental Protocols
Detailed methodologies for the key validation assays are provided below to facilitate the replication and validation of these in-vitro models in your laboratory.
Dopamine Release Assay (using HPLC-ECD)
-
Model Preparation: Culture neuronal cells (e.g., PC12, primary striatal neurons) to the desired density or prepare acute brain slices.
-
Pre-incubation: Wash the cells/slices with a buffered salt solution (e.g., Krebs-Ringer buffer).
-
Stimulation: Incubate the cells/slices with varying concentrations of amphetamine for a defined period (e.g., 10-30 minutes).
-
Sample Collection: Collect the supernatant (for cell cultures) or perfusate (for brain slices).
-
Dopamine Quantification:
-
Inject a defined volume of the collected sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Separate dopamine from other neurochemicals on a reverse-phase C18 column.
-
Detect and quantify dopamine based on its electrochemical properties.
-
Calculate the concentration of dopamine released based on a standard curve.
-
LDH Cytotoxicity Assay
-
Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density.
-
Treatment: Expose the cells to a range of amphetamine concentrations for a specified duration (e.g., 24-48 hours).
-
Controls: Include wells for:
-
Untreated cells: Spontaneous LDH release.
-
Lysis buffer-treated cells: Maximum LDH release.
-
Vehicle control: To account for any effects of the drug solvent.
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH assay reagent mixture (containing lactate, NAD+, and a tetrazolium salt).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
GSH Assay for Oxidative Stress
-
Sample Preparation:
-
For cell cultures, lyse the cells and collect the lysate.
-
For brain slices or organoids, homogenize the tissue in an appropriate buffer.
-
-
Deproteinization: Remove proteins from the sample, typically by precipitation with a metaphosphoric acid solution.
-
GSH Reaction:
-
Add the deproteinized sample to a 96-well plate.
-
Add a solution containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a yellow-colored product.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm.
-
Quantification: Determine the concentration of GSH in the sample by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
Dopamine Receptor Binding Assay ([3H]raclopride)
-
Membrane Preparation:
-
Homogenize the in-vitro model (e.g., cultured cells, brain tissue) in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
-
Binding Reaction:
-
Incubate the prepared membranes with a fixed concentration of the radioligand, [3H]raclopride (a D2/D3 receptor antagonist), and varying concentrations of amphetamine (the competitor).
-
Include a tube with an excess of a non-radiolabeled D2 receptor antagonist (e.g., unlabeled raclopride) to determine non-specific binding.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the amphetamine concentration.
-
Determine the Ki (inhibitory constant) of amphetamine for the D2 receptor using non-linear regression analysis (e.g., Cheng-Prusoff equation).
-
Gene Expression Analysis (qPCR for c-fos)
-
RNA Extraction:
-
Treat the in-vitro model with amphetamine for the desired time.
-
Lyse the cells or homogenize the tissue and extract total RNA using a commercially available kit.
-
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing the cDNA template, primers specific for the target gene (e.g., c-fos) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, which normalizes the expression of the target gene to the reference gene and compares it to a control condition.
-
Visualizing Cellular Mechanisms and Experimental Design
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to studying amphetamine's effects.
Caption: Amphetamine's mechanism of action on dopamine signaling.
Caption: Workflow for validating an in-vitro model for amphetamine studies.
Caption: Logic flow for selecting an appropriate in-vitro model.
References
- 1. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial cell diversity and methamphetamine-induced neuroinflammation in human cerebral organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
amphetamine versus methylphenidate: a comparative analysis of their mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of amphetamine and methylphenidate, two central nervous system stimulants widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. While both drugs ultimately increase synaptic concentrations of dopamine and norepinephrine, their underlying interactions with key monoamine transporters are distinct. This analysis is supported by a summary of quantitative data and detailed experimental protocols for the methodologies cited.
Core Mechanisms of Action at the Synapse
The primary therapeutic effects of both amphetamine and methylphen-idate stem from their actions on the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. However, the nature of their interaction with these transporters differs significantly.
Methylphenidate functions as a classic reuptake inhibitor.[1][2] It binds to DAT and NET, physically blocking the transporter and preventing the reuptake of dopamine and norepinephrine.[1] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing and prolonging their signaling.
Amphetamine , in contrast, has a more complex, multi-faceted mechanism.[3][4] It acts as both a competitive inhibitor at DAT and NET and as a substrate for these transporters.[3][4] This means that not only does it block the reuptake of dopamine and norepinephrine, but it is also transported into the presynaptic neuron. Once inside, amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from synaptic vesicles into the cytoplasm.[3][5][6] This increase in cytosolic dopamine and norepinephrine then leads to a reversal of DAT and NET function, actively expelling these neurotransmitters into the synaptic cleft.[7]
Quantitative Comparison of Transporter Interactions
The following tables summarize key quantitative parameters for d-amphetamine and methylphenidate, providing insight into their potency and selectivity for the dopamine and norepinephrine transporters. It is important to note that these values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used, assay temperature).
| Drug | Transporter | Binding Affinity (Ki, nM) | Species/Tissue | Reference |
| d-Amphetamine | DAT | 86 | dDAT | [8] |
| NET | Data not available | |||
| Methylphenidate | DAT | Data not available | ||
| NET | Data not available |
Note: Directly comparable Ki values from a single study for both drugs on mammalian transporters were not available in the reviewed literature. The provided value for d-Amphetamine is on the drosophila dopamine transporter (dDAT) and may not be directly extrapolated to mammalian systems.
| Drug | Transporter | Reuptake Inhibition (IC50, nM) | Preparation | Reference |
| d-Amphetamine | DAT | 34.7 | Rat Striatal Synaptosomes | [3] |
| NET | 7.4 | Rat Frontal Cortex Synaptosomes | [3] | |
| Methylphenidate | DAT | Data not available | ||
| NET | Data not available |
Note: The IC50 values for d-amphetamine are presented from a study that did not include a direct comparison with methylphenidate under the same experimental conditions.
Impact on Neurotransmitter Efflux: In Vivo Evidence
In vivo microdialysis studies in animal models allow for the direct measurement of extracellular neurotransmitter levels following drug administration. While direct comparative studies are limited, individual studies show that both amphetamine and methylphenidate increase extracellular dopamine in the striatum. Amphetamine has been shown to induce a substantial, dose-dependent increase in dopamine efflux, reaching its peak 20-40 minutes after intraperitoneal administration in rats.[7] Studies with methylphenidate also demonstrate an increase in extracellular dopamine, though some research suggests the magnitude of this increase may be less pronounced than that observed with amphetamine.[3]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways for methylphenidate and amphetamine at a dopaminergic synapse.
Caption: Mechanism of Action of Methylphenidate.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 6. youtube.com [youtube.com]
- 7. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats [mdpi.com]
cross-validation of different analytical techniques for amphetamine quantification
A Comparative Guide to Analytical Techniques for Amphetamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of amphetamine is crucial for a variety of applications, from clinical and forensic toxicology to pharmacokinetic studies. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides a comprehensive comparison of the most common analytical techniques for amphetamine quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation
The following table summarizes the performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the quantification of amphetamine in various biological matrices. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.05 ng/mg (hair)[1] | 0.2 - 0.5 ng/mL (urine)[2] | 40-60 ng/mL (urine)[1] |
| 2.962 µg/L (urine)[3] | |||
| Limit of Quantification (LOQ) | 0.1 ng/mg (hair)[1] | 1 - 2 ng/mL (urine)[2] | 40-60 ng/mL (urine)[1] |
| 9.873 µg/L (urine)[3] | 20 ng/mL (oral fluid)[4] | ||
| Accuracy (% Recovery) | 78.6-85.8% (hair)[1] | Within 15% of nominal value (urine)[2] | 80-85% (urine)[1] |
| 95.2-101.9% (urine)[5] | |||
| Precision (%RSD) | Inter-day: 0.55-7.73% (hair)[1] | Inter-day: 0.6-8% (urine)[2] | Not specified |
| Intra-day: 0.76-4.79% (hair)[1] | Intra-day: 1-8% (urine)[2] | ||
| Reproducibility: 3.83-6.743% (urine)[3] | |||
| Linearity (r²) | > 0.997 (hair)[1] | > 0.99 (urine)[2] | Not specified |
| 0.9972-0.9992 (urine)[3][5] | > 0.992 (oral fluid)[4] |
Experimental Workflows
The selection of an analytical method is intrinsically linked to the experimental workflow, from sample preparation to data acquisition. The following diagram illustrates a generalized workflow for the quantification of amphetamine.
References
Amphetamine vs. Cocaine: A Comparative Analysis of Their Interactions with the Dopamine Transporter
A Comprehensive Guide for Researchers and Drug Development Professionals
The dopamine transporter (DAT) is a critical neural protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. It is also the primary target for the psychostimulant drugs amphetamine and cocaine. While both substances elevate extracellular dopamine levels, their mechanisms of interaction with the DAT are fundamentally distinct, leading to different physiological and behavioral outcomes. This guide provides an in-depth comparison of how amphetamine and cocaine interact with the dopamine transporter, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action: A Tale of Two Stimulants
Cocaine acts as a classical competitive inhibitor of the dopamine transporter.[1][2] It binds to the DAT and blocks the reuptake of dopamine from the synapse, leading to an accumulation of dopamine in the synaptic cleft and enhanced stimulation of postsynaptic dopamine receptors.[3][4] This action stabilizes the transporter in an outward-facing conformation, effectively preventing the translocation of dopamine into the presynaptic neuron.[2]
In contrast, amphetamine functions as a DAT substrate.[5] It is transported into the presynaptic neuron by the DAT. Once inside, amphetamine disrupts the vesicular storage of dopamine and promotes reverse transport, or efflux, of dopamine through the transporter into the synapse.[6] This process is not a simple blockade but a subversion of the transporter's normal function.
Quantitative Comparison of DAT Interaction
The differing mechanisms of amphetamine and cocaine are reflected in their binding affinities and effects on dopamine uptake kinetics. The following tables summarize key quantitative data from various studies.
| Drug | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Cocaine | 0.23 - 179 | 236 - 352 |
| (+)-Amphetamine | 524 | 671 - 906 |
Table 1: Comparative binding affinities and dopamine uptake inhibition for cocaine and (+)-amphetamine at the human dopamine transporter. Data compiled from multiple sources.[5][7]
| Parameter | Cocaine | Amphetamine |
| Effect on Vmax | No significant change | Can be reduced |
| Effect on Km | Increased apparent Km | Can be increased |
Table 2: General effects of cocaine and amphetamine on the kinetic parameters of dopamine uptake. Vmax represents the maximum rate of transport, and Km is the substrate concentration at half-maximal velocity, indicating affinity.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of substances with the dopamine transporter.
Radioligand Binding Assay for DAT Affinity (Ki)
This assay determines the binding affinity of a compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand (e.g., [³H]WIN 35,428), a cocaine analog.
-
Test compounds (cocaine, amphetamine).
-
Nonspecific binding control (e.g., 10 µM GBR 12909).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest hDAT-expressing cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with varying concentrations of the test compound (or vehicle) and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay (IC50, Vmax, Km)
This assay measures the ability of a compound to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).[10][11]
Materials:
-
Rodent brain tissue (e.g., striatum).
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer containing glucose and ascorbic acid).
-
[³H]Dopamine.
-
Test compounds (cocaine, amphetamine).
-
Nonspecific uptake control (e.g., incubation at 4°C or with a high concentration of a DAT inhibitor like nomifensine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Dissect and homogenize brain tissue in ice-cold homogenization buffer.[12] Centrifuge the homogenate at low speed, and then centrifuge the supernatant at a higher speed to pellet the synaptosomes.[12] Resuspend the synaptosomal pellet in uptake buffer.
-
Uptake Inhibition (IC50): Pre-incubate synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C. Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Kinetic Analysis (Vmax, Km): To determine Vmax and Km, incubate synaptosomes with varying concentrations of [³H]Dopamine in the presence or absence of a fixed concentration of the test compound.
-
Incubation: Allow the uptake reaction to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: For IC50 determination, plot the percent inhibition of dopamine uptake against the log concentration of the test compound. For kinetic analysis, use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Visualizing the Molecular Interactions
The distinct mechanisms of amphetamine and cocaine at the dopamine transporter can be visualized through the following diagrams.
References
- 1. Comparison of inhibition of monoamine uptake by cocaine, methylphenidate and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. youtube.com [youtube.com]
- 5. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grinnell.primo.exlibrisgroup.com [grinnell.primo.exlibrisgroup.com]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Influence of Dopamine Transport Rate on the Potencies of Cocaine, Amphetamine, and Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. biorxiv.org [biorxiv.org]
Comparative Efficacy of D-Amphetamine and Lisdexamfetamine in a Rodent Model of ADHD
This guide provides a comparative analysis of two prominent amphetamine formulations, d-amphetamine (d-AMPH) and lisdexamfetamine (LDX), in a rodent model relevant to Attention-Deficit/Hyperactivity Disorder (ADHD). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the behavioral and neurochemical effects of these compounds. The findings are primarily based on studies utilizing rodent models to investigate ADHD-like symptoms such as hyperactivity and cognitive dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study evaluating the effects of d-amphetamine and lisdexamfetamine on locomotor activity and spatial memory in rats. Doses are presented as the d-amphetamine base equivalent to ensure accurate comparison.
Table 1: Effect of Amphetamine Formulations on Locomotor Activity
| Treatment Group (Dose in mg/kg, d-AMPH base) | Total Distance Traveled (in cm over 180 min) | Statistical Significance (vs. Control) |
| Control (Vehicle) | ~15,000 | N/A |
| d-Amphetamine (0.5) | ~25,000 | p = 0.018 |
| d-Amphetamine (1.5) | ~35,000 | p < 0.001 |
| Lisdexamfetamine (4.5) | ~28,000 | p = 0.016 |
Data adapted from a study by Zhang et al. (2022). Lower doses of d-amphetamine (0.5 and 1.5 mg/kg) significantly increased locomotor activity, while lisdexamfetamine showed a significant increase at a higher dose of 4.5 mg/kg.
Table 2: Effect of Amphetamine Formulations on Spatial Memory (Y-Maze)
| Treatment Group (Dose in mg/kg, d-AMPH base) | Spatial Working Memory (% Alternation) | Spatial Recognition Memory (% Discrimination) |
| Control (Vehicle) | ~65% | ~50% |
| d-Amphetamine (0.2 - 13.5) | No significant improvement | No significant improvement |
| Lisdexamfetamine (4.5) | Significantly improved | Significantly improved |
Data adapted from a study by Zhang et al. (2022). Lisdexamfetamine (4.5 mg/kg) was effective in improving both spatial working and recognition memory, whereas d-amphetamine, across a wide range of doses, failed to show significant improvement in these tasks.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Safety Operating Guide
Personal protective equipment for handling Ampyrimine
Disclaimer: The following information is provided for Amphetamine. No substance named "Ampyrimine" was found in our searches; it is presumed to be a misspelling. This guide is intended for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the form of amphetamine you are using and adhere to your institution's safety protocols.
This guide furnishes critical safety and logistical information for the handling of amphetamine in a laboratory setting. It includes detailed personal protective equipment (PPE) requirements, emergency procedures, and disposal plans to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling amphetamine. The following table summarizes the required PPE for various situations.
| Situation | Required Personal Protective Equipment |
| General Handling & Preparation | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][2] |
| Handling Powders or Aerosols | In addition to general PPE, a respirator is required to prevent inhalation.[3][4] All handling of powders should be done in a well-ventilated area or a chemical fume hood.[5] |
| Risk of Splash or Spill | A face shield and a chemical-resistant apron or coveralls should be worn in addition to general PPE.[4] |
| Emergency Spill Response | Full protective gear including a self-contained breathing apparatus (SCBA) may be necessary for large spills.[6] |
Handling and Storage Procedures
Safe handling and storage are critical to prevent accidents and maintain the integrity of the substance.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[5]
-
Use in a well-ventilated area. For powdered forms, use a chemical fume hood.[5][7]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in areas where amphetamine is handled.[5][8]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Keep the container tightly closed.[7]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.[8]
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an emergency involving amphetamine.
| Emergency Situation | Immediate Action Required |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6][8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contact your institution's emergency response team.[7] |
| Fire | Use a fire extinguisher appropriate for the surrounding materials (e.g., dry chemical, carbon dioxide, or foam).[6] |
Disposal Plan
Proper disposal of amphetamine and its contaminated waste is essential to prevent environmental contamination and potential misuse.
-
Unused/Expired Amphetamine: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[8]
-
Contaminated Materials: All materials that have come into contact with amphetamine, such as gloves, lab coats, and spill cleanup materials, should be collected in a sealed, labeled container and disposed of as hazardous waste.[7]
-
Take-Back Programs: Where available, utilize drug take-back programs for the disposal of pharmaceutical preparations of amphetamine.[9][10]
Workflow for Safe Handling of Amphetamine
The following diagram illustrates the key steps for the safe handling of amphetamine in a laboratory setting.
References
- 1. camberpharma.com [camberpharma.com]
- 2. Personal Protective Equipment (PPE) for Environmental Health Frequently Asked Questions | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 3. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
